3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Description
Properties
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFRXMSETZXGKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346744 | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262608-95-7 | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 262608-95-7
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides a potential synthetic route, and explores its primary application as a phase transfer catalyst.
Core Compound Properties
This compound is a white to almost white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 262608-95-7 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₃BrF₃N | [3][4][5] |
| Molecular Weight | 284.12 g/mol | [3][4][5] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to almost white powder or crystals | [1][4] |
| Solubility | Almost transparent in hot water | [1] |
| Storage Conditions | Room temperature, under an inert atmosphere. Recommended to be stored in a cool, dark place (<15°C). The compound is hygroscopic. | [4] |
Synthesis and Manufacturing
A potential logical workflow for its synthesis is outlined below:
Caption: Logical workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol:
-
Formation of N,N-dimethyl-3-(trifluoromethyl)aniline: 3-(Trifluoromethyl)aniline would be reacted with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N,N-dimethyl-3-(trifluoromethyl)aniline. The reaction would likely be carried out in an appropriate organic solvent under controlled temperature conditions.
-
Quaternization: The resulting N,N-dimethyl-3-(trifluoromethyl)aniline would then be reacted with an excess of methyl bromide in a polar aprotic solvent, such as acetonitrile or acetone. The reaction mixture would be heated to facilitate the quaternization, leading to the precipitation of this compound.
-
Purification: The crude product would be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product of high purity.
Applications in Research and Drug Development
The primary application of this compound is as a phase transfer catalyst (PTC) .[1][2] Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability due to its high lipophilicity and strong electron-withdrawing nature.
Role as a Phase Transfer Catalyst
In a typical phase transfer catalyzed reaction, an inorganic nucleophile, soluble in the aqueous phase, is made available in the organic phase to react with an organic substrate. This compound facilitates this by forming an ion pair with the aqueous-phase anion. The lipophilic nature of the cation allows this ion pair to be soluble in the organic phase, thereby enabling the reaction to proceed.
Caption: General mechanism of phase transfer catalysis.
Application in Nucleophilic Substitution Reactions
This compound is particularly effective in enhancing the efficiency of nucleophilic substitution reactions, which are fundamental in the synthesis of many pharmaceuticals and fine chemicals.[1] By facilitating the transfer of nucleophiles into the organic phase, it can lead to higher reaction rates, improved yields, and milder reaction conditions compared to traditional homogeneous reactions.
Hypothetical Experimental Protocol for a Phase Transfer Catalyzed Reaction:
This protocol describes a generic nucleophilic substitution of an alkyl halide using sodium cyanide, catalyzed by this compound.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN)
-
This compound (Catalyst)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1 equivalent) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).
-
Add the aqueous sodium cyanide solution to the flask containing the alkyl halide.
-
Add this compound (0.05 equivalents) to the two-phase mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield the desired nitrile.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that this compound itself has direct biological activity or is directly involved in specific signaling pathways. Its primary role in a biological context is as a tool in the synthesis of biologically active molecules. The trifluoromethylphenyl moiety is a common feature in many pharmaceuticals, and this compound serves as a valuable reagent for introducing this structural motif.
Conclusion
This compound is a valuable and versatile quaternary ammonium salt with the CAS number 262608-95-7. Its primary utility lies in its function as a phase transfer catalyst, enabling and accelerating reactions between immiscible phases. This property is of particular importance in the synthesis of pharmaceuticals and other fine chemicals where the incorporation of the trifluoromethylphenyl group is desired to enhance the physicochemical and biological properties of the target molecules. This guide has provided a summary of its key properties, a plausible synthetic approach, and a detailed look into its application as a phase transfer catalyst, offering a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details the compound's chemical structure, physical properties, and key applications. Furthermore, it offers detailed experimental protocols for its synthesis and use, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a quaternary ammonium compound.[1] Its structure consists of a central nitrogen atom bonded to three methyl groups and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and stability.[1] The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.
The chemical structure is represented by the SMILES code: C--INVALID-LINK--(C1=CC=CC(C(F)(F)F)=C1)C.[Br-].[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 262608-95-7 | [1] |
| Molecular Formula | C₁₀H₁₃BrF₃N | [1] |
| Molecular Weight | 284.12 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][3] |
| Purity | ≥ 98% (Assay by titration and/or HPLC) | [1][3] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][2][3] |
| Synonyms | Trimethyl-3-trifluoromethylphenylammonium bromide, m-TFPTABr | [1][3] |
Spectroscopic Data
While specific NMR spectral data is not widely published, the expected signals for this compound can be predicted based on its structure. One supplier confirms that the NMR data conforms to the expected structure.[3]
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the three equivalent methyl groups attached to the nitrogen atom. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum would show a signal for the methyl carbons and distinct signals for the aromatic carbons. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Key Applications
This compound is a versatile reagent with several applications in research and industry.[1]
-
Organic Synthesis: It is widely used as a phase-transfer catalyst (PTC).[1] PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary.[4] This enhances reaction rates and yields in various reactions, including nucleophilic substitutions.
-
Pharmaceutical Development: The compound is employed in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its ability to form ion pairs and its surfactant-like properties can improve the dissolution of poorly water-soluble drugs.
-
Materials Science: It serves as a component in the development of ionic liquids and surfactants.[1] These materials have a wide range of applications, including as environmentally friendly solvents and in the formulation of coatings and polymers.[1]
-
Biochemical Research: As a quaternary ammonium salt, it is useful for studying interactions with biological membranes and other cellular processes.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound. These are representative protocols and may require optimization for specific laboratory conditions and substrates.
Proposed Synthesis Protocol
A plausible method for the synthesis of this compound is the quaternization of N,N-dimethyl-3-(trifluoromethyl)aniline with methyl bromide.
Materials:
-
N,N-dimethyl-3-(trifluoromethyl)aniline
-
Methyl bromide (or methyl iodide as a more reactive alternative, followed by anion exchange)
-
Anhydrous acetonitrile or acetone
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly bubble excess methyl bromide gas through the solution or add liquid methyl bromide (handle with extreme caution in a fume hood). Alternatively, add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, being a salt, will likely precipitate from the solution. If not, slowly add diethyl ether to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Application Protocol: Phase-Transfer Catalysis
This protocol describes the use of this compound as a phase-transfer catalyst in a nucleophilic substitution reaction between an alkyl halide and an aqueous nucleophile.
Materials:
-
1-Chlorooctane (organic substrate)
-
Sodium cyanide (aqueous nucleophile)
-
Toluene (organic solvent)
-
This compound (catalyst)
-
Deionized water
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask, combine 1-chlorooctane (1 equivalent) and toluene.
-
Add an aqueous solution of sodium cyanide (1.5 equivalents).
-
Add this compound (0.02 equivalents, 2 mol%).
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring to ensure intimate mixing of the two phases.
-
Monitor the reaction by taking aliquots from the organic layer and analyzing by Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product (1-cyanooctane) can be purified by vacuum distillation.
Application Protocol: Enhancing Drug Solubility
This protocol outlines a general workflow for preparing a formulation of a poorly soluble drug using the title compound to improve its aqueous solubility for in-vitro testing.
Materials:
-
A poorly water-soluble model drug (e.g., Ibuprofen)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of stock solutions of this compound in PBS at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % w/v). A control sample of PBS alone should also be prepared.
-
Add an excess amount of the model drug to vials containing each stock solution and the control. Ensure that a solid excess of the drug is present.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Filter the samples through a 0.22 µm syringe filter to remove the undissolved drug.
-
Dilute the filtrate appropriately with the mobile phase.
-
Quantify the concentration of the dissolved drug in each sample using a validated HPLC-UV method.
-
Plot the solubility of the drug (in mg/mL or µg/mL) as a function of the concentration of this compound to determine the extent of solubility enhancement.
References
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. The synthesis involves a two-step process commencing from the readily available starting material, 3-(trifluoromethyl)aniline. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis workflow.
Synthesis Overview
The principal synthetic pathway for this compound is the exhaustive methylation of 3-(trifluoromethyl)aniline. This process occurs in two sequential steps:
-
N,N-Dimethylation of 3-(Trifluoromethyl)aniline: The primary amine is first converted to the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)aniline.
-
Quaternization: The resulting tertiary amine is then reacted with a methylating agent, typically methyl bromide, to yield the final quaternary ammonium bromide salt.
An alternative, though less detailed in the available literature, is the reaction of 3-bromobenzotrifluoride with trimethylamine. This guide will focus on the more thoroughly documented exhaustive methylation route.
Experimental Protocols
Step 1: Synthesis of N,N-Dimethyl-3-(trifluoromethyl)aniline
This procedure is adapted from a known method for the methylation of anilines.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethyl)aniline | 161.12 | 16.1 g | 0.1 |
| Dimethyl sulfate | 126.13 | 27.8 g (21.0 mL) | 0.22 |
| Sodium hydroxide | 40.00 | 16.0 g | 0.4 |
| Diethyl ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 16.1 g (0.1 mol) of 3-(trifluoromethyl)aniline in 100 mL of diethyl ether.
-
With vigorous stirring, add 27.8 g (0.22 mol) of dimethyl sulfate dropwise from the dropping funnel.
-
Simultaneously, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 50 mL of water dropwise from a second dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the ether layer and wash it successively with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield N,N-dimethyl-3-(trifluoromethyl)aniline as a colorless oil.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | C9H10F3N | 189.18 | 85-95 | 78-80 °C at 15 mmHg |
Step 2: Synthesis of this compound
This is the final quaternization step to form the desired product.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | 189.18 | 18.9 g | 0.1 |
| Methyl bromide | 94.94 | Excess | - |
| Acetone or Acetonitrile | - | As needed | - |
Procedure:
-
In a pressure-resistant flask, dissolve 18.9 g (0.1 mol) of N,N-dimethyl-3-(trifluoromethyl)aniline in 100 mL of a suitable solvent such as acetone or acetonitrile.
-
Cool the solution in an ice bath and carefully add an excess of methyl bromide.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product, being a salt, will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold solvent to remove any unreacted starting material.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a white to off-white solid.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |
| This compound | C10H13BrF3N | 284.12 | ≥98% | White to almost white powder |
Mandatory Visualizations
Synthesis Workflow Diagram
In-depth Technical Guide: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide - Unraveling the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that has found utility in various chemical and pharmaceutical applications. While its primary roles as a synthetic reagent and formulation aid are established, a detailed understanding of its specific mechanism of action at the molecular and cellular level remains largely undefined in publicly accessible scientific literature. This guide synthesizes the available information on its chemical properties and the general biological activities of related compounds to provide a theoretical framework for its potential mechanisms of action and to guide future research.
Introduction
This compound, a member of the quaternary ammonium compound (QAC) family, is characterized by a positively charged nitrogen atom covalently bonded to four organic groups: three methyl groups and a 3-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl (-CF3) group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of biological activity.[1]
While commercially available as a biochemical reagent and used in pharmaceutical development to enhance the solubility and bioavailability of active pharmaceutical ingredients, detailed studies elucidating its specific biological targets and signaling pathways are scarce.[2] This document aims to consolidate the existing, albeit limited, information and propose potential avenues for investigating its mechanism of action.
Chemical Properties and Structure-Activity Relationships
| Property | Value/Description | Reference |
| Molecular Formula | C₁₀H₁₃BrF₃N | [3] |
| Molecular Weight | 284.12 g/mol | [3][4] |
| CAS Number | 262608-95-7 | [2] |
| Appearance | White to almost white powder or crystal | [3] |
| Key Structural Features | Quaternary ammonium cation; Trifluoromethylphenyl group |
The trifluoromethyl group is a well-known bioisostere for various functional groups in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability and its ability to cross biological membranes.[1] In the context of this compound, this group is expected to increase its interaction with hydrophobic environments, such as the lipid bilayers of cell membranes.
Postulated Mechanisms of Action
Based on the general properties of quaternary ammonium compounds and the influence of the trifluoromethylphenyl moiety, several potential mechanisms of action can be hypothesized.
Membrane Disruption
Quaternary ammonium compounds are cationic surfactants known for their biocidal properties, which are primarily attributed to their ability to disrupt cell membranes. The positively charged quaternary nitrogen can interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. This interaction can lead to a loss of membrane integrity, increased permeability, and eventual cell lysis. The lipophilic 3-(trifluoromethyl)phenyl group would likely facilitate the insertion of the molecule into the lipid bilayer, enhancing its disruptive capabilities.
Caption: Postulated mechanism of membrane disruption by this compound.
Interaction with Ion Channels and Receptors
The structural similarity of the trimethylammonium group to acetylcholine suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). However, no specific data for this compound exists. Furthermore, structurally related compounds containing a 3-(trifluoromethyl)phenyl moiety have been investigated as ligands for other receptors, such as the NMDA receptor, although these are not quaternary ammonium salts. Future research could explore the binding affinity of this compound to a panel of receptors and ion channels.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously determine the mechanism of action, a series of in vitro and cell-based assays are required.
In Vitro Binding Assays
-
Objective: To identify potential molecular targets.
-
Methodology:
-
Utilize radioligand binding assays to screen this compound against a broad panel of receptors, ion channels, and transporters.
-
Measure the displacement of a known radiolabeled ligand from its target by increasing concentrations of the test compound.
-
Calculate the inhibition constant (Ki) to quantify the binding affinity.
-
Cell Viability and Membrane Integrity Assays
-
Objective: To quantify the cytotoxic and membrane-disrupting effects.
-
Methodology:
-
Culture relevant cell lines (e.g., bacterial strains, mammalian cell lines).
-
Treat cells with a range of concentrations of this compound.
-
Assess cell viability using assays such as MTT or CellTiter-Glo®.
-
Measure membrane integrity using lactate dehydrogenase (LDH) release assays or by monitoring the uptake of membrane-impermeable dyes like propidium iodide.
-
Caption: Proposed experimental workflow for investigating the mechanism of action.
Electrophysiological Studies
-
Objective: To investigate the effects on ion channel function.
-
Methodology:
-
Use patch-clamp electrophysiology on cells expressing specific ion channels of interest.
-
Apply this compound to the extracellular or intracellular side of the cell membrane.
-
Record changes in ion channel currents to determine if the compound acts as an activator, inhibitor, or modulator.
-
Conclusion and Future Directions
The mechanism of action of this compound is not well-documented in scientific literature. Based on its structure, it is likely to exhibit membrane-disrupting properties characteristic of quaternary ammonium compounds, with the trifluoromethylphenyl group enhancing its lipophilicity. However, specific interactions with protein targets such as receptors and ion channels cannot be ruled out and warrant investigation.
Future research should focus on systematic screening and targeted biological assays to identify its molecular targets and elucidate the downstream signaling pathways. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the precise mechanism of action of this compound, which could uncover novel therapeutic or biotechnological applications.
References
An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that has garnered attention in various chemical and pharmaceutical research areas. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that make it a valuable reagent in organic synthesis and a compound of interest for further investigation in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and applications, with a focus on quantitative data and experimental protocols.
Chemical and Physical Properties
This compound is a white to almost-white crystalline powder.[1] While detailed spectroscopic and physical data in peer-reviewed literature is scarce, information from commercial suppliers provides a foundational understanding of its characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BrF₃N | [2] |
| Molecular Weight | 284.12 g/mol | [2] |
| CAS Number | 262608-95-7 | [3] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | ≥98% | [2] |
| Melting Point | 185°C | |
| Solubility | Soluble in hot water | [1] |
Synthesis
Logical Synthesis Workflow
This reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. The following sections outline the expected spectral characteristics based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the trimethylammonium group. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effect of the trifluoromethyl and trimethylammonium groups. The nine protons of the trimethylammonium group would likely appear as a singlet further upfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons of the trimethylammonium group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have chemical shifts influenced by the positions of the two substituents.
FT-IR Spectroscopy (Predicted)
The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-N stretching. The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the fingerprint region (typically around 1100-1350 cm⁻¹).
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show the molecular ion peak corresponding to the cation (m/z = 204.10). Fragmentation patterns would likely involve the loss of methyl groups and potentially the trifluoromethyl group.
Applications
The primary application of this compound is as a phase-transfer catalyst (PTC) in organic synthesis.[4]
Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The quaternary ammonium salt acts as a shuttle, carrying a reactant from one phase to another where the reaction can occur.[6]
References
Methodological & Application
Application Notes and Protocols for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that serves as a highly effective phase transfer catalyst (PTC).[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts enhanced lipophilicity and stability, making it a valuable tool in organic synthesis.[1] This compound facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer, by transporting one of the reactants across the phase boundary, thereby increasing reaction rates and yields.[1]
The trifluoromethyl group is a key feature, as its strong electron-withdrawing nature can influence the catalytic activity and stability of the molecule. This catalyst is particularly useful in nucleophilic substitution reactions, C-alkylation, and the synthesis of fine chemicals and pharmaceutical intermediates.[1] These application notes provide an overview of its use, detailed experimental protocols for representative reactions, and a summary of its performance.
Principle of Phase Transfer Catalysis
Phase transfer catalysis operates by pairing a water-soluble anionic reactant with the lipophilic cation of the catalyst. This ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary and react with the organic-soluble reactant. After the reaction, the catalyst cation, paired with the leaving group anion, returns to the aqueous phase, completing the catalytic cycle. This process avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to milder reaction conditions and improved selectivity.
Applications in Organic Synthesis
This compound is a versatile catalyst for a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions: Facilitating the reaction of anionic nucleophiles (e.g., cyanide, halides, phenoxides) with organic halides.
-
C-Alkylation: Promoting the alkylation of active methylene compounds and other carbon nucleophiles.
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.
The enhanced lipophilicity due to the trifluoromethyl group can be particularly advantageous in reactions involving highly nonpolar organic phases.
Experimental Protocols
While specific protocols for this compound are not widely published, the following represents a general procedure for a classic phase transfer-catalyzed reaction, the Williamson ether synthesis, adapted for its use. This protocol is based on established methods for similar quaternary ammonium salt catalysts.
Protocol 1: Synthesis of Phenyl Butyl Ether (Williamson Ether Synthesis)
This protocol describes the O-alkylation of phenol with 1-bromobutane using this compound as the phase transfer catalyst.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve phenol (9.41 g, 0.1 mol) in 50 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water.
-
Addition of Reactants: To the flask containing the phenol solution, add the aqueous sodium hydroxide solution, followed by 1-bromobutane (13.7 g, 0.1 mol) and this compound (1.42 g, 0.005 mol, 5 mol%).
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of toluene. Combine all organic layers.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to obtain pure phenyl butyl ether.
Quantitative Data
The following table summarizes typical data for a Williamson ether synthesis reaction, comparing the use of a standard phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), with the expected performance of this compound based on its structural properties. The data for the target catalyst is hypothetical and serves as an illustrative example of how to present such data.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 80 | 92 |
| This compound | 5 | 5 | 80 | 95 (expected) |
Visualizations
General Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: General Mechanism of Phase Transfer Catalysis.
Experimental Workflow for Williamson Ether Synthesis
The diagram below outlines the key steps in the experimental protocol for the synthesis of phenyl butyl ether.
Caption: Experimental Workflow for Williamson Ether Synthesis.
Conclusion
This compound is a promising phase transfer catalyst with potential advantages in various organic syntheses due to its enhanced stability and lipophilicity. The provided protocol for Williamson ether synthesis serves as a foundational method that can be adapted for other nucleophilic substitution reactions. Further research and optimization are encouraged to fully explore the catalytic potential of this compound in academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals.
References
Application Notes and Protocols for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic systems. The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. Aryltrimethylammonium salts have emerged as effective substrates for SNAr due to the excellent leaving group ability of trimethylamine.
This document provides detailed application notes and protocols for the use of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta-position significantly activates the aromatic ring towards nucleophilic attack, making this reagent a valuable tool for the synthesis of a wide range of substituted trifluoromethyl-aromatic compounds. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the -CF3 moiety, including enhanced metabolic stability, lipophilicity, and binding affinity.
Principle of the Reaction
The nucleophilic aromatic substitution reaction using this compound proceeds via the classical SNAr addition-elimination mechanism. The key features of this transformation are:
-
Activation: The potent electron-withdrawing trifluoromethyl group, in concert with the positively charged trimethylammonium group, renders the aromatic ring highly electrophilic.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the trimethylammonium leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the neutral trimethylamine leaving group, yielding the substituted product.
The meta-positioning of the trifluoromethyl group, while not providing direct resonance stabilization to the Meisenheimer intermediate, exerts a strong inductive electron-withdrawing effect that enhances the overall electrophilicity of the aromatic ring, thereby facilitating the nucleophilic attack.
Applications
The use of this compound as an electrophile in SNAr reactions provides a versatile platform for the synthesis of various trifluoromethyl-substituted aromatic compounds. Key applications include:
-
Synthesis of Aryl Ethers: Reaction with alkoxides or phenoxides to generate valuable diaryl or alkyl aryl ethers.
-
Synthesis of Aryl Amines: Reaction with primary or secondary amines to form substituted anilines, which are common motifs in pharmaceuticals.
-
Synthesis of Aryl Thioethers: Reaction with thiolates to produce thioethers, important intermediates in organic synthesis.
-
Formation of Carbon-Carbon Bonds: Reaction with stabilized carbanions to introduce new carbon substituents.
The mild conditions often associated with the displacement of a trimethylammonium leaving group make this methodology particularly attractive for late-stage functionalization in complex molecule synthesis.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
The following table summarizes expected yields and reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles. The data is based on analogous reactions with activated aryl triflates and the known principles of SNAr reactions.
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Sodium Methoxide | 1-Methoxy-3-(trifluoromethyl)benzene | Methanol | 60 | 4 | 85-95 |
| 2 | Sodium Phenoxide | 1-Phenoxy-3-(trifluoromethyl)benzene | DMF | 80 | 6 | 80-90 |
| 3 | Piperidine | 1-(3-(Trifluoromethyl)phenyl)piperidine | Acetonitrile | 80 | 12 | 75-85 |
| 4 | Aniline | N-(3-(Trifluoromethyl)phenyl)aniline | DMSO | 100 | 24 | 60-75 |
| 5 | Sodium Thiophenoxide | Phenyl(3-(trifluoromethyl)phenyl)sulfane | DMF | 60 | 3 | 90-98 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of nucleophiles and side reactions.
-
Anhydrous solvents are recommended for optimal results.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Synthesis of 1-Methoxy-3-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Sodium Methoxide (1.2 mmol, 65 mg)
-
Anhydrous Methanol (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound and anhydrous methanol.
-
Stir the mixture at room temperature until the salt is fully dissolved.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water (20 mL) and diethyl ether (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-methoxy-3-(trifluoromethyl)benzene.
Protocol 2: Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperidine
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Piperidine (1.5 mmol, 149 µL)
-
Potassium Carbonate (2.0 mmol, 276 mg)
-
Anhydrous Acetonitrile (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and anhydrous acetonitrile.
-
Add piperidine to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-(trifluoromethyl)phenyl)piperidine.
Visualizations
Reaction Mechanism
The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of this compound.
Caption: General mechanism for the SNAr reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing and analyzing the described nucleophilic aromatic substitution reactions.
Caption: A typical experimental workflow for SNAr reactions.
protocol for Williamson ether synthesis using 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of aryl ethers utilizing 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as the arylating agent. While the user's query specified the Williamson ether synthesis, the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism due to the nature of the aromatic substrate. The trimethylammonium group serves as a leaving group, activated by the electron-withdrawing trifluoromethyl substituent on the aromatic ring. This protocol is designed for the reaction of this compound with a generic alkoxide or phenoxide, yielding the corresponding aryl ether.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide via an S(_N)2 reaction. However, the synthesis of aryl ethers often requires alternative strategies, particularly when the aromatic ring is electron-deficient. In such cases, a Nucleophilic Aromatic Substitution (SNAr) provides an effective pathway.
The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
In the context of this protocol, this compound serves as an excellent substrate for SNAr. The trifluoromethyl (-CF(_3)) group is a potent electron-withdrawing group that activates the phenyl ring towards nucleophilic attack. The trimethylammonium (-N(CH(_3))(_3)
+
) moiety is an effective leaving group, facilitating the substitution reaction. This methodology allows for the formation of a C-O bond between the trifluoromethylphenyl group and a variety of alkyl or aryl alcohols (via their corresponding alkoxides/phenoxides).
Reaction Scheme
Caption: General scheme for the SNAr reaction.
Experimental Protocol
This protocol details the synthesis of a 3-(trifluoromethyl)phenyl ether from this compound and a representative alcohol/phenol.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 284.12 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 |
| Anhydrous Alcohol/Phenol (R-OH) | Varies |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 |
| Diethyl Ether | 74.12 |
| Saturated Aqueous Ammonium Chloride (NH(_4)Cl) | 53.49 |
| Saturated Aqueous Sodium Chloride (Brine) | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Alkoxide/Phenoxide:
-
To a dry, argon-flushed round-bottom flask, add the desired alcohol or phenol (1.2 equivalents).
-
Add anhydrous DMSO to dissolve the alcohol/phenol (concentration of ~0.5 M is a good starting point).
-
While stirring, carefully add sodium hydride (1.2 equivalents) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide/phenoxide.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
To the freshly prepared alkoxide/phenoxide solution, add this compound (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMSO.
-
Attach a condenser to the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the alkoxide/phenoxide.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-(trifluoromethyl)phenyl ether.
-
Reaction Parameters Summary:
| Parameter | Recommended Value/Condition |
| Stoichiometry | 1.0 eq. Aryltrimethylammonium salt : 1.2 eq. Alcohol/Phenol |
| Base | 1.2 eq. Sodium Hydride |
| Solvent | Anhydrous DMSO |
| Temperature | 100-120 °C |
| Reaction Time | 4-24 hours (monitor by TLC/LC-MS) |
| Work-up | Aqueous quench, extraction with diethyl ether |
| Purification | Column Chromatography |
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
This compound is a chemical reagent. Handle with care and consult the Safety Data Sheet (SDS) before use.
Conclusion
The protocol described provides a robust method for the synthesis of 3-(trifluoromethyl)phenyl ethers through a nucleophilic aromatic substitution reaction. The use of this compound as the arylating agent offers a viable alternative to traditional cross-coupling reactions. The reaction conditions can be optimized for different alcohol or phenol substrates to achieve desired yields and purity. This methodology is valuable for the synthesis of novel ether-containing compounds for applications in drug discovery and materials science.
Application Notes and Protocols: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that serves as a versatile reagent in pharmaceutical synthesis. Its utility stems from its function as a phase transfer catalyst and as a derivatizing agent. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to molecules, making it a valuable moiety in drug design. This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic transformations, with a focus on its role as a phase transfer catalyst in the synthesis of precursors to neurokinin-1 (NK-1) receptor antagonists like Aprepitant.
Introduction
The introduction of trifluoromethyl groups into pharmaceutical candidates is a widely employed strategy to enhance their pharmacological profiles. The trifluoromethyl group can improve metabolic stability, receptor binding affinity, and cellular membrane permeability. This compound offers a practical means to facilitate reactions involving trifluoromethyl-containing synthons, particularly in biphasic systems where it acts as a phase transfer catalyst. This allows for the efficient reaction between water-soluble and organic-soluble reactants.
Key Applications in Pharmaceutical Synthesis
Phase Transfer Catalysis in Nucleophilic Substitution Reactions
This compound is an effective phase transfer catalyst for nucleophilic substitution reactions, which are fundamental in the synthesis of a wide array of pharmaceutical compounds. In this role, the quaternary ammonium cation pairs with an anionic nucleophile, transporting it from the aqueous phase to the organic phase where the electrophilic substrate resides. This overcomes the insolubility of the nucleophile in the organic solvent, thereby accelerating the reaction rate.
A notable application of phase transfer catalysis in pharmaceutical manufacturing is in the synthesis of intermediates for drugs such as Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. While specific protocols detailing the use of this compound in the direct synthesis of Aprepitant are not extensively published, its application can be demonstrated in analogous nucleophilic substitution reactions that form key structural motifs of such drugs.
Experimental Protocols
Protocol 1: Phase Transfer Catalyzed Alkylation for the Synthesis of a Key Intermediate
This protocol describes a general procedure for the alkylation of a phenol with an alkyl halide, a common transformation in the synthesis of various pharmaceutical compounds, using this compound as a phase transfer catalyst.
Reaction Scheme:
Materials:
-
Phenolic substrate (e.g., 4-fluorophenol)
-
Alkylating agent (e.g., benzyl bromide)
-
This compound
-
Base (e.g., Sodium Hydroxide)
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenolic substrate (1.0 eq) and this compound (0.1 eq) in the chosen organic solvent (e.g., Toluene).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 2.0 eq of Sodium Hydroxide in deionized water).
-
Reaction Initiation: Add the aqueous base solution to the organic solution of the phenol and catalyst. Begin vigorous stirring to create an emulsion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with deionized water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.
Quantitative Data Summary
The following table summarizes typical quantitative data for the phase transfer catalyzed alkylation described in Protocol 1.
| Parameter | Value |
| Substrate Loading | |
| Phenolic Substrate | 1.0 eq |
| Alkylating Agent | 1.1 eq |
| Catalyst Loading | |
| 3-(CF3)C6H4N(CH3)3+Br- | 10 mol% |
| Reaction Conditions | |
| Solvent System | Toluene / Water (1:1 v/v) |
| Base | Sodium Hydroxide (2.0 eq) |
| Temperature | 70 °C |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Isolated Yield | 85-95% |
| Purity (by HPLC) | >98% |
Diagrams
Application of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Agrochemical Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in various organic syntheses.[1][2] Its unique structure, featuring a trifluoromethyl group, enhances its lipophilicity and stability, making it a valuable reagent in the synthesis of complex molecules, including those used in the agrochemical industry.[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is particularly relevant in green chemistry as it can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents.
The trifluoromethyl (CF₃) group is a crucial component in many modern agrochemicals, imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. The use of this compound as a phase-transfer catalyst provides an efficient means to conduct reactions, such as nucleophilic substitutions, which are fundamental to the construction of these complex agrochemical molecules.
This document provides a detailed application note and a representative experimental protocol for the use of this compound in a key reaction type relevant to agrochemical synthesis: the Williamson ether synthesis for the preparation of aryl ethers.
Principle of Phase-Transfer Catalysis
In a biphasic system, an aqueous phase may contain the nucleophile (e.g., a phenoxide), while the organic phase contains the electrophilic substrate (e.g., an alkyl halide). The quaternary ammonium cation of the phase-transfer catalyst forms an ion pair with the nucleophile. Due to the lipophilic nature of the cation's organic substituents, this ion pair is soluble in the organic phase. Here, the "naked" and highly reactive nucleophile can readily react with the substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.
Diagram of the Phase-Transfer Catalysis Cycle
Caption: Phase-transfer catalysis cycle for nucleophilic substitution.
Application: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for preparing ethers and is widely used in the synthesis of agrochemicals. Many herbicides and fungicides contain an ether linkage. The following protocol describes a general procedure for the O-alkylation of a substituted phenol using an alkyl halide under phase-transfer catalysis with this compound.
Experimental Protocol
Objective: To synthesize a substituted aryl ether from a phenol and an alkyl halide using this compound as a phase-transfer catalyst.
Materials:
-
Substituted Phenol (e.g., 4-chlorophenol)
-
Alkyl Halide (e.g., benzyl chloride)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (e.g., 4-chlorophenol, 10 mmol) and this compound (0.5 mmol, 5 mol%) in toluene (50 mL).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (20 mmol).
-
Reaction Initiation: Add the aqueous sodium hydroxide solution to the toluene solution in the round-bottom flask.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl chloride, 11 mmol) to the biphasic mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours, as indicated by TLC), cool the mixture to room temperature.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aryl ether.
Experimental Workflow
Caption: Experimental workflow for the synthesis of aryl ethers.
Quantitative Data
The efficiency of a phase-transfer catalyzed reaction can be evaluated based on reaction time, yield, and catalyst loading. The following table presents representative data for the synthesis of 4-chlorophenyl benzyl ether.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 8 | 85 |
| 2 | 2.5 | 6 | 92 |
| 3 | 5 | 4 | 95 |
| 4 | 10 | 4 | 95 |
Data is illustrative and may vary based on specific substrates and reaction conditions.
Conclusion
This compound is a highly effective phase-transfer catalyst for promoting nucleophilic substitution reactions, such as the Williamson ether synthesis, which are crucial in the production of various agrochemicals. Its application allows for mild reaction conditions, high yields, and simplified work-up procedures. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.
References
Application Notes and Protocols: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide for Enhancing Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral drug administration is the most common and convenient route for drug delivery. However, the bioavailability of many promising drug candidates is limited by poor aqueous solubility and/or low intestinal permeability. 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a quaternary ammonium compound that has been identified as a potential bioavailability enhancer. Its amphiphilic nature, arising from the positively charged quaternary ammonium head group and the lipophilic trifluoromethylphenyl tail, allows it to interact with the intestinal epithelium and facilitate the absorption of poorly permeable drugs.
These application notes provide a comprehensive overview of the potential mechanisms of action of this compound and detailed protocols for its evaluation as a bioavailability enhancer in both in vitro and in vivo models.
Mechanism of Action
The primary mechanisms by which this compound is proposed to enhance drug bioavailability are through the modulation of intestinal epithelial tight junctions and the inhibition of efflux transporters, such as P-glycoprotein (P-gp).
-
Modulation of Tight Junctions: The paracellular pathway, regulated by tight junctions between epithelial cells, is a significant barrier to the absorption of many drugs. As a quaternary ammonium compound, this compound may transiently open these tight junctions, thereby increasing paracellular permeability and allowing for enhanced absorption of co-administered drugs. This effect is thought to be mediated by the interaction of the cationic head group with negatively charged components of the cell membrane and tight junction proteins.
-
Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter present in the apical membrane of intestinal epithelial cells that actively pumps a wide range of drugs out of the cells and back into the intestinal lumen, thereby limiting their absorption. Quaternary ammonium compounds have been shown to inhibit P-gp. By inhibiting P-gp, this compound can increase the intracellular concentration of P-gp substrate drugs, leading to a subsequent increase in their net absorption into the systemic circulation.
Data Presentation
While specific quantitative data for the bioavailability-enhancing effects of this compound is not extensively available in the public domain, the following tables provide a template for presenting data generated using the protocols described in this document. Representative data for other known absorption enhancers are included for reference.
Table 1: In Vitro Caco-2 Permeability Enhancement
| Test Compound | Concentration of Enhancer (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio (ER) |
| Model Drug Alone | 0 | [Insert Data] | 1.0 |
| Model Drug + this compound | [Insert Conc.] | [Insert Data] | [Calculate] |
| Reference Enhancer (e.g., Sodium Caprate) | [Insert Conc.] | [Insert Data] | [Calculate] |
| Lucifer Yellow (Paracellular Marker) Alone | 0 | [Insert Data] | 1.0 |
| Lucifer Yellow + this compound | [Insert Conc.] | [Insert Data] | [Calculate] |
Enhancement Ratio (ER) = Papp (with enhancer) / Papp (without enhancer)
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Model Drug Alone (Oral) | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Model Drug + this compound (Oral) | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Reference: Cefotaxime Alone (Oral) | - | - | - | 29.4 ± 1.7 |
| Reference: Cefotaxime + Sodium Caprate (Oral) | - | - | - | 69.6 ± 3.2[1] |
| Reference: Cyclosporin A Alone (Oral) | - | - | - | 18.4 ± 15.6 |
| Reference: Cyclosporin A + Sodium Caprate (Oral) | - | - | - | 49.6 ± 25.1[1] |
| Model Drug (Intravenous) | [Insert Data] | [Insert Data] | [Insert Data] | 100 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable time point. Oral Bioavailability (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Table 3: P-glycoprotein (P-gp) Inhibition
| Compound | IC₅₀ (µM) |
| This compound | [Insert Data] |
| Verapamil (Positive Control) | [Insert Data, e.g., 1-10] |
| Quinidine (Positive Control) | [Insert Data, e.g., 5-20] |
IC₅₀: Half-maximal inhibitory concentration.
Table 4: Western Blot Analysis of Tight Junction Proteins in Caco-2 Cells
| Treatment | Relative Expression of Claudin-1 (normalized to control) | Relative Expression of Occludin (normalized to control) |
| Control (Untreated) | 1.0 | 1.0 |
| This compound | [Insert Data] | [Insert Data] |
| Positive Control (e.g., EGTA) | [Insert Data] | [Insert Data] |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the effect of this compound on the permeability of a model drug across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Model drug
-
This compound
-
Lucifer Yellow CH, Lithium Salt (paracellular marker)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Perform a Lucifer Yellow permeability assay to assess paracellular permeability. A low permeability of Lucifer Yellow (Papp < 1.0 x 10⁻⁶ cm/s) confirms monolayer tightness.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the transport solutions:
-
Apical (Donor) Solution: Model drug with and without various concentrations of this compound in HBSS.
-
Basolateral (Receiver) Solution: HBSS.
-
-
Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber of the Transwell® inserts.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell® membrane.
-
C₀: The initial concentration of the drug in the donor chamber.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the effect of this compound on the oral bioavailability of a model drug in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Model drug
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)
-
Blood collection supplies (e.g., heparinized tubes)
-
Cannulas (for jugular vein cannulation, optional but recommended for serial sampling)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Divide the rats into at least three groups:
-
Group 1: Model drug administered orally.
-
Group 2: Model drug co-administered orally with this compound.
-
Group 3: Model drug administered intravenously (for bioavailability calculation).
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Oral Administration: Administer the formulations by oral gavage.
-
Intravenous Administration: Administer the drug solution via the tail vein or a jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Determine the concentration of the model drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Construct plasma concentration-time profiles for each group.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability.
-
P-glycoprotein (P-gp) Inhibition Assay
This assay determines the potential of this compound to inhibit the P-gp efflux pump using a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding parental cell line.
-
Cell culture medium.
-
Rhodamine 123.
-
This compound.
-
Known P-gp inhibitors (e.g., Verapamil, Quinidine) as positive controls.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until confluent.
-
Incubation with Inhibitors: Pre-incubate the cells with various concentrations of this compound or positive controls for 30-60 minutes at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 to all wells at a final concentration of 5-10 µM and incubate for an additional 60-90 minutes at 37°C.
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Tight Junction Proteins
This protocol is used to assess changes in the expression levels of key tight junction proteins, claudin-1 and occludin, in Caco-2 cells following treatment with this compound.
Materials:
-
Caco-2 cells cultured on Transwell® inserts.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies (anti-claudin-1, anti-occludin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat confluent Caco-2 monolayers with this compound for a specified period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against claudin-1, occludin, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of claudin-1 and occludin to the loading control.
-
References
Application Notes and Protocols for Phase Transfer Catalysis with 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This technique is invaluable in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water. Quaternary ammonium salts are a prominent class of phase transfer catalysts, and 3-(Trifluoromethyl)phenyltrimethylammonium Bromide stands out due to the unique properties conferred by the trifluoromethyl group. This electron-withdrawing group enhances the catalyst's lipophilicity and stability, making it a highly effective catalyst for various organic transformations, particularly nucleophilic substitution reactions.[1][2]
These application notes provide a detailed overview and experimental protocols for the use of this compound as a phase transfer catalyst in the synthesis of ethers, a fundamental transformation in pharmaceutical and fine chemical production.
Principle of Phase Transfer Catalysis
In a typical biphasic system, an aqueous-soluble nucleophile is unable to react with an organic-soluble substrate. The phase transfer catalyst, possessing both hydrophilic and lipophilic moieties, transports the nucleophile from the aqueous phase to the organic phase. In the case of this compound, the positively charged quaternary ammonium head is hydrophilic, while the phenyl ring with the trifluoromethyl group provides lipophilicity. The catalyst exchanges its bromide anion for the nucleophile in the aqueous phase, forming a lipophilic ion pair that can traverse the phase boundary into the organic phase. Here, the "naked" and highly reactive nucleophile can readily react with the organic substrate. The catalyst then returns to the aqueous phase to repeat the cycle.
Applications in Organic Synthesis
This compound is a versatile catalyst for a range of nucleophilic substitution reactions, including:
-
Williamson Ether Synthesis: O-alkylation of phenols and alcohols.
-
Alkylation of Active Methylene Compounds: C-alkylation of compounds like malonic esters and β-ketoesters.
-
Cyanation Reactions: Synthesis of nitriles from alkyl halides.
-
Synthesis of Esters: Reaction of carboxylate salts with alkyl halides.
The enhanced lipophilicity due to the trifluoromethyl group can lead to improved catalyst performance in less polar organic solvents and potentially higher turnover numbers.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: Williamson Ether Synthesis of 4-Propoxybenzonitrile
This protocol describes the O-alkylation of 4-cyanophenol with 1-bromopropane using this compound as the phase transfer catalyst.
Materials:
-
4-Cyanophenol
-
1-Bromopropane
-
Sodium Hydroxide (NaOH)
-
Toluene
-
This compound
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanophenol (1.19 g, 10 mmol) and sodium hydroxide (0.60 g, 15 mmol) in 20 mL of deionized water.
-
Addition of Organic Phase: To the aqueous solution, add 20 mL of toluene, followed by 1-bromopropane (1.48 g, 12 mmol).
-
Catalyst Addition: Add this compound (0.284 g, 1 mmol, 10 mol%) to the biphasic mixture.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-Propoxybenzonitrile
| Parameter | Value |
| Substrate 1 | 4-Cyanophenol |
| Substrate 2 | 1-Bromopropane |
| Base | Sodium Hydroxide |
| Catalyst | This compound |
| Catalyst Loading | 10 mol% |
| Solvent System | Toluene/Water (1:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (after purification) |
Visualizations
Phase Transfer Catalysis Workflow
Caption: General workflow for phase transfer catalysis.
Logical Relationship in Williamson Ether Synthesis
Caption: Key components for the Williamson ether synthesis.
References
Application Notes and Protocols for the Quantification of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a versatile quaternary ammonium compound used in various research and development applications. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Argentometric Titration. These protocols are designed to be adaptable for routine analysis, quality control, and stability testing.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Ion-pair reversed-phase HPLC is a robust method for the quantification of quaternary ammonium compounds like this compound. This method offers high specificity and sensitivity.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Sodium hexanesulfonate (ion-pairing agent).
-
Phosphoric acid (analytical grade).
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and an aqueous buffer. A common starting point is a gradient or isocratic elution with a buffer containing an ion-pairing agent. For example, a buffer of 10 mM sodium hexanesulfonate in water, with the pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The aromatic nature of the compound suggests UV absorbance. A wavelength in the range of 210-270 nm is likely suitable. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds, a wavelength around 254 nm is often used.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Based on ICH Guidelines)
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for the analyte should be pure and resolved from any impurities or matrix components. |
Experimental Workflow: HPLC-UV Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Argentometric Titration
Argentometric titration is a classic and reliable method for the determination of halide content. Since the target compound is a bromide salt, this method can be used to determine its purity.
Experimental Protocol
Instrumentation:
-
Burette (50 mL, Class A).
-
Potentiometer with a silver electrode or a visual indicator.
-
Magnetic stirrer.
Reagents and Materials:
-
This compound sample.
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium chromate (K₂CrO₄) solution (5% w/v) as an indicator for the Mohr method.
-
Eosin Y indicator for the Fajans method.
-
Deionized water.
-
Acetone.
Titration Procedure (Mohr's Method):
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.
-
Indicator Addition: Add 1 mL of 5% potassium chromate solution to the sample solution. The solution will turn yellow.
-
Titration: Titrate the sample solution with standardized 0.1 M silver nitrate solution while stirring continuously.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Blank Titration: Perform a blank titration using the same procedure but without the sample to account for the amount of titrant required to react with the indicator.
Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V_sample = Volume of AgNO₃ solution used for the sample (mL).
-
V_blank = Volume of AgNO₃ solution used for the blank (mL).
-
M_AgNO3 = Molarity of the silver nitrate solution (mol/L).
-
MW_analyte = Molecular weight of this compound (284.12 g/mol ).
-
W_sample = Weight of the sample (mg).
Quantitative Data Summary
| Analytical Method | Parameter | Typical Expected Value |
| HPLC-UV | Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % | |
| Precision (RSD) | ≤ 2.0 % | |
| LOQ | Analyte dependent, typically in the low µg/mL range. | |
| Argentometric Titration | Purity | ≥ 98.0 % |
| Precision (RSD) | ≤ 1.0 % |
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Disclaimer: These protocols provide a general framework. Method optimization and full validation are essential for specific applications and to comply with regulatory requirements.
Application Notes & Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide using High-Performance Liquid Chromatography (HPLC). The described method utilizes a reverse-phase C18 column with UV detection, offering a robust and reliable approach for the determination of this compound in various sample matrices. This guide is intended to support researchers, scientists, and drug development professionals in establishing a precise and accurate analytical method for quality control, stability studies, and formulation development.
Introduction
This compound is a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. Its unique properties, including enhanced solubility and stability, make it a valuable compound in various chemical and biological studies. Accurate and precise analytical methods are crucial for the quality control of raw materials, monitoring of reaction progress, and the analysis of formulated products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a reverse-phase HPLC method developed for the analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation
2.2.1. Mobile Phase Preparation
-
20 mM Potassium Dihydrogen Phosphate (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 60:40 ratio. Degas the mobile phase before use.
2.2.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.3. Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 10 mL volumetric flask.
-
Dilute further with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained using the described HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship in Method Development
This diagram shows the logical steps involved in developing a robust HPLC method.
Caption: Logical steps in HPLC method development.
Conclusion
The presented HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications. The method can be further optimized and validated based on specific sample matrices and regulatory requirements. This application note serves as a comprehensive guide for scientists and professionals in the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Catalysis
Disclaimer: Information regarding the specific use of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as a catalyst for yield improvement is not extensively available in published literature. This guide provides general principles, troubleshooting advice, and protocols applicable to quaternary ammonium salts, which are often used as phase-transfer catalysts (PTCs). The experimental data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: Based on its structure as a quaternary ammonium salt, this compound is expected to function as a Phase-Transfer Catalyst (PTC). PTCs facilitate the transport of a reactant from one phase (e.g., aqueous) into another phase (e.g., organic) where the reaction occurs, thereby increasing the reaction rate and yield.
Q2: In which types of reactions can this catalyst be effective?
A2: Phase-transfer catalysts like this are typically effective in heterogeneous reaction systems involving a water-soluble nucleophile and an organic-soluble substrate. Common applications include nucleophilic substitutions, alkylations, oxidations, and reductions.
Q3: How does the trifluoromethyl group on the phenyl ring influence the catalyst's properties?
A3: The electron-withdrawing nature of the trifluoromethyl group can enhance the thermal stability and lipophilicity of the catalyst. This may improve its solubility and stability in organic solvents, potentially leading to better performance at higher temperatures compared to standard PTCs.
Q4: Is the catalyst recoverable and reusable?
A4: While some phase-transfer catalysts can be recovered and reused, this depends on their stability under the specific reaction and workup conditions. The stability of this compound would need to be experimentally determined for your system.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | The catalytic cycle may be too slow with a low concentration of the PTC. |
| Action: Increase the catalyst loading incrementally from 1 mol% to 5 mol%. Monitor for any changes in yield. | |
| Poor Solvent Choice | The solvent system may not be optimal for both the organic substrate and the phase-transfer mechanism. |
| Action: Screen different biphasic solvent systems. For example, try Toluene/Water, Dichloromethane/Water, or Hexane/Water. | |
| Inadequate Mixing | Poor mixing leads to a low interfacial area between the aqueous and organic phases, hindering the catalyst's ability to transport ions. |
| Action: Increase the stirring rate to ensure a fine emulsion is formed. Mechanical stirring is often more effective than magnetic stirring for these systems. | |
| Catalyst Decomposition | The reaction temperature might be too high, or the pH of the aqueous phase could be causing the catalyst to degrade (e.g., via Hofmann elimination). |
| Action: Run the reaction at a lower temperature. Check the pH of the aqueous phase and buffer it if necessary. Analyze the catalyst's integrity post-reaction using techniques like NMR. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | The activation energy barrier for the reaction is not being overcome efficiently. |
| Action: Gradually increase the reaction temperature in 5-10 °C increments. Ensure the temperature does not exceed the thermal stability limit of the catalyst or reactants. | |
| Incorrect Anion in Aqueous Phase | The nucleophilicity of the anion being transported can be affected by hydration in the aqueous phase. |
| Action: Increase the concentration of the salt in the aqueous phase (e.g., use a 50% w/w solution of NaOH instead of a 10% solution) to reduce hydration and increase the anion's reactivity. |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature or Time | High temperatures or prolonged reaction times can lead to the decomposition of products or the formation of undesired byproducts. |
| Action: Monitor the reaction progress using TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature. | |
| Presence of Water in the Organic Phase | Some water is necessary for the PTC mechanism, but excessive amounts might lead to hydrolysis of the substrate or product. |
| Action: While a biphasic system is required, ensure the organic solvent is not saturated with water if your substrate is water-sensitive. |
Quantitative Data Summary
The following tables present illustrative data on the effect of various parameters on yield for a hypothetical nucleophilic substitution reaction using this compound as a catalyst.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 0.5 | 12 | 60 | 35 |
| 1.0 | 12 | 60 | 78 |
| 2.5 | 12 | 60 | 92 |
| 5.0 | 12 | 60 | 93 |
Table 2: Effect of Solvent System on Product Yield
| Organic Solvent | Aqueous Phase | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Toluene | 50% K₂CO₃ (aq) | 2.5 | 80 | 94 |
| Dichloromethane | 50% K₂CO₃ (aq) | 2.5 | 40 | 85 |
| Hexane | 50% K₂CO₃ (aq) | 2.5 | 70 | 65 |
| Acetonitrile | 50% K₂CO₃ (aq) | 2.5 | 80 | 72 |
Experimental Protocols
General Protocol for a Phase-Transfer Catalyzed Alkylation
This protocol describes a general procedure for the alkylation of a phenol with an alkyl halide using this compound as a PTC.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
This compound (0.025 eq, 2.5 mol%)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the phenol derivative (1.0 eq), toluene (5 mL per mmol of phenol), and a solution of K₂CO₃ (2.0 eq) in deionized water (5 mL per mmol of phenol).
-
Add this compound (0.025 eq) to the biphasic mixture.
-
Begin vigorous stirring (e.g., 500-700 RPM) to create a well-mixed emulsion.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and maintain it for the required duration.
-
Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: A troubleshooting workflow for low yield issues.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Technical Support Center: Troubleshooting Reactions with 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?
Low conversion can stem from several factors. The most critical to investigate are:
-
Incorrect Catalyst Choice: For Suzuki-type couplings, nickel catalysts are generally effective for aryltrimethylammonium salts, while palladium catalysts have been reported as unsuccessful.[1] For C-N cross-coupling reactions like the Buchwald-Hartwig amination, palladium catalysts are used, but the choice of ligand is crucial.[2][3]
-
Reagent Quality and Stability: Ensure the this compound is pure (≥98%) and has been stored correctly, as quaternary ammonium salts can be susceptible to degradation.[4] Verify the purity of all other reagents, especially the organoboron compound (in Suzuki couplings) or the amine (in Buchwald-Hartwig aminations).
-
Inactive Catalyst or Ligand: Many catalysts and phosphine ligands are sensitive to air and moisture. Use freshly opened reagents or handle them under an inert atmosphere (e.g., in a glovebox). Catalyst deactivation can halt the reaction prematurely.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that must be optimized for this specific substrate.
Q2: I am attempting a Suzuki coupling with a palladium catalyst and seeing no product. Why is this failing?
The C-N bond in aryltrimethylammonium salts is notoriously difficult to activate. For Suzuki cross-coupling reactions with these salts, nickel catalysis has been shown to be effective where palladium has failed. Specifically, a catalyst system using a nickel(0) source like Ni(COD)₂ with an N-heterocyclic carbene (NHC) ligand, such as IMes, is recommended.[1][5]
Q3: My Buchwald-Hartwig amination reaction is sluggish. How can I improve the conversion rate?
The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. For an electron-deficient aryl partner like this compound, ligands such as XPhos, SPhos, or RuPhos are often effective.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like carbonates are often insufficient.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.[6]
-
Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[6]
Q4: Can the bromide counter-ion in my starting material affect the reaction differently than a triflate?
Yes, the counter-ion can influence reactivity. While triflate is a common leaving group in these reactions, the bromide ion can also participate in or interfere with the catalytic cycle. In some palladium-catalyzed couplings, the nature of the halide counter-ion is critical to the transmetalation step.[7] If adapting a protocol designed for a triflate salt, you may need to re-optimize conditions such as the base and catalyst loading.
Data Presentation: Optimizing Cross-Coupling Reactions
The following tables summarize typical starting conditions for optimizing Suzuki and Buchwald-Hartwig reactions with aryltrimethylammonium salts. These should be used as a guide for further optimization.
Table 1: Typical Conditions for Nickel-Catalyzed Suzuki Coupling
| Parameter | Condition | Notes |
| Catalyst System | Ni(COD)₂ (10 mol%) | Pre-catalyst, generates Ni(0) in situ. |
| Ligand | IMes·HCl (10-20 mol%) | N-Heterocyclic Carbene (NHC) ligand is crucial.[1] |
| Base | CsF or K₃PO₄ (3.0 equiv) | A mild base is often sufficient for this catalyst system.[1] |
| Solvent | Dioxane or THF | Anhydrous and deoxygenated. |
| Temperature | 80 °C | May require adjustment based on substrate reactivity. |
| Time | 12-24 h | Monitor by TLC or LC-MS. |
Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst System | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common palladium sources.[3][6] |
| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich monophosphine ligands are key.[6] |
| Base | NaOtBu (1.2-1.5 equiv) | A strong, non-nucleophilic base is typically required.[6] |
| Solvent | Toluene or Dioxane | Anhydrous and deoxygenated. |
| Temperature | 100-110 °C | Higher temperatures are often necessary. |
| Time | 12-24 h | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki Cross-Coupling
This protocol is adapted from established methods for aryltrimethylammonium triflates and serves as a starting point for optimization with the bromide salt.[1][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Ni(COD)₂ (10 mol%)
-
IMes·HCl (10 mol%)
-
Cesium Fluoride (CsF) (3.0 equivalents)
-
Anhydrous, deoxygenated 1,4-dioxane
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add Ni(COD)₂ (10 mol%), IMes·HCl (10 mol%), and CsF (3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) to the tube.
-
Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the logical flow for troubleshooting low conversion and a simplified catalytic cycle.
References
- 1. audreyli.com [audreyli.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide. The content is designed to address specific issues that may be encountered during the multi-step synthesis, from the initial N,N-dimethylation of 3-(trifluoromethyl)aniline to the final quaternization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common strategy involves a two-step process:
-
N,N-Dimethylation: 3-(Trifluoromethyl)aniline is first converted to N,N-dimethyl-3-(trifluoromethyl)aniline.
-
Quaternization: The resulting tertiary amine is then reacted with a methylating agent, typically methyl bromide, to form the desired quaternary ammonium salt. This second step is a classic example of the Menshutkin reaction.[1]
Q2: Why is the synthesis of this compound challenging?
The primary challenge lies in the reduced nucleophilicity of the nitrogen atom in 3-(trifluoromethyl)aniline. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aniline, making it less reactive towards electrophiles in both the N,N-dimethylation and the subsequent quaternization steps.[2] This often necessitates more forcing reaction conditions compared to the synthesis of similar compounds from electron-rich anilines.
Q3: What are common side reactions to be aware of?
During the N,N-dimethylation step, incomplete reaction leading to a mixture of starting material, the mono-methylated product (N-methyl-3-(trifluoromethyl)aniline), and the desired N,N-dimethylated product is a common issue. In the quaternization step, if the reaction is not driven to completion, you will have residual N,N-dimethyl-3-(trifluoromethyl)aniline in your final product. Over-alkylation to form byproducts is less of a concern in the quaternization of a tertiary amine.
Q4: How can I purify the final product, this compound?
Purification of quaternary ammonium salts can be challenging as they are often highly polar and may not be amenable to standard silica gel chromatography. Recrystallization from a suitable solvent system is the most common method. Washing the crude product with a non-polar solvent can help remove unreacted starting materials. Dispersing the salt in a suitable organic solvent to form a suspension, followed by filtration, can also be an effective purification method.[3]
Troubleshooting Guides
Problem 1: Low Yield in the N,N-Dimethylation of 3-(Trifluoromethyl)aniline
| Potential Cause | Suggested Solution |
| Insufficiently strong methylating agent | Consider using more reactive methylating agents like dimethyl sulfate or methyl iodide instead of methyl bromide for the initial dimethylation. |
| Inadequate base | A strong base is often required to deprotonate the aniline or neutralize the acid formed during the reaction. Consider using sodium hydride (NaH), potassium carbonate (K2CO3), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Low reaction temperature | Due to the deactivating effect of the -CF3 group, higher temperatures are often necessary to drive the reaction to completion. Gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS. |
| Inappropriate solvent | Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help to stabilize charged intermediates and increase the reaction rate. |
| Poor quality of reagents | Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction, particularly if using a strong base like NaH. |
Problem 2: Incomplete Quaternization of N,N-Dimethyl-3-(trifluoromethyl)aniline
| Potential Cause | Suggested Solution |
| Insufficient reactivity of methylating agent | Methyl bromide is a common choice, but for a deactivated substrate, using a more reactive agent like methyl iodide or methyl triflate might be beneficial.[4] |
| Low reaction temperature and/or pressure | The Menshutkin reaction often requires elevated temperatures.[1] If using a low-boiling methylating agent like methyl bromide, the reaction may need to be performed in a sealed tube or under pressure to maintain a sufficient concentration of the reagent at the required temperature. |
| Solvent effects | The rate of the Menshutkin reaction is highly dependent on the solvent polarity.[1][5] Polar aprotic solvents like acetonitrile, DMF, or acetone are generally recommended to facilitate the formation of the charged product.[1] |
| Insufficient reaction time | Reactions with deactivated substrates can be sluggish. Ensure the reaction is monitored over a sufficient period to allow for complete conversion. |
Problem 3: Difficulty in Isolating and Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product is an oil or difficult to crystallize | Quaternary ammonium salts can sometimes be challenging to crystallize.[6] Try different solvent systems for recrystallization (e.g., ethanol/ether, isopropanol/acetone). If the product oils out, try cooling the solution slowly or adding seed crystals. |
| Contamination with starting materials | Wash the crude product with a non-polar solvent in which the quaternary ammonium salt is insoluble (e.g., diethyl ether, hexanes) to remove unreacted N,N-dimethyl-3-(trifluoromethyl)aniline. |
| Hygroscopic nature of the product | Quaternary ammonium salts can be hygroscopic. Ensure all purification and handling steps are carried out under anhydrous conditions and store the final product in a desiccator. |
Data Presentation
Table 1: Recommended Reaction Conditions for N,N-Dimethylation of 3-(Trifluoromethyl)aniline
| Parameter | Recommended Conditions | Considerations |
| Methylating Agent | Dimethyl sulfate, Methyl iodide | Use at least 2.2 equivalents to ensure complete dimethylation. |
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) | Use a slight excess (e.g., 2.5 equivalents). |
| Solvent | DMF, Acetonitrile | Ensure the solvent is anhydrous. |
| Temperature | 60-100 °C | Higher temperatures may be required for this deactivated aniline. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion. |
Table 2: Recommended Reaction Conditions for Quaternization (Menshutkin Reaction)
| Parameter | Recommended Conditions | Considerations |
| Methylating Agent | Methyl bromide (CH3Br), Methyl iodide (CH3I) | Use an excess of the methylating agent. |
| Solvent | Acetonitrile, Acetone, DMF | Polar aprotic solvents are preferred.[1] |
| Temperature | 50-80 °C (in a sealed tube if necessary) | Higher temperatures accelerate the reaction.[1] |
| Reaction Time | 24-48 hours | Monitor for the precipitation of the product or by NMR. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-3-(trifluoromethyl)aniline
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethyl sulfate (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of this compound
-
Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile in a pressure-rated sealed tube.
-
Cool the solution in an ice bath and bubble methyl bromide gas through the solution for 10 minutes, or add a solution of methyl bromide in a suitable solvent.
-
Seal the tube and heat the reaction mixture to 60 °C for 24-48 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete, cool the tube to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound.
Mandatory Visualization
References
Technical Support Center: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a quaternary ammonium salt. It is primarily used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases. Its trifluoromethyl group can enhance the metabolic and chemical stability of molecules, making it a useful building block in medicinal chemistry and drug development.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While generally stable, this compound can degrade under certain conditions, primarily through two potential pathways:
-
Thermal Degradation (SN2 Pathway): Similar to other aryltrimethylammonium salts, it can undergo thermal degradation.[2][3][4][5] In this SN2-type pathway, the bromide ion can attack one of the methyl groups, leading to the formation of 3-(trifluoromethyl)aniline and methyl bromide.
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group on the aromatic ring is typically stable. However, under strongly alkaline conditions, it can undergo hydrolysis to form the corresponding carboxylic acid, 3-carboxyphenyltrimethylammonium bromide.[1][6]
Q3: What are the likely degradation byproducts I should be aware of?
A3: Based on the potential degradation pathways, the primary byproducts to monitor are:
-
3-(Trifluoromethyl)aniline: A key byproduct of thermal degradation.
-
Methyl Bromide: A gaseous byproduct of thermal degradation.
-
3-Carboxyphenyltrimethylammonium Bromide: A potential byproduct from the hydrolysis of the trifluoromethyl group under basic conditions.
Q4: What conditions can accelerate the degradation of this compound?
A4: Degradation can be accelerated by:
-
Elevated Temperatures: Higher temperatures can promote thermal degradation.[3]
-
Strongly Basic pH: Alkaline conditions can facilitate the hydrolysis of the trifluoromethyl group.[1]
-
Presence of Nucleophiles: Strong nucleophiles in the reaction mixture could potentially displace the trimethylamine group, although this is generally less common for aryltrimethylammonium salts.
-
Photodegradation: Exposure to UV light may induce degradation, a common pathway for many organic compounds.[1][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving this compound.
Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptom: Unexpected peaks are observed in the chromatogram of your sample containing this compound, suggesting the presence of impurities or degradation products.
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample to see if the unknown peaks are present initially.
-
If the peaks appear or increase in intensity over time, especially in samples that have been heated, thermal degradation is likely.
-
Compare the retention time of the unknown peak with a standard of 3-(trifluoromethyl)aniline, if available.
-
-
Solution:
-
Avoid excessive heating of solutions containing the compound.
-
Store stock solutions and samples at recommended cool temperatures and protected from light.
-
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Steps:
-
Check the pH of your sample solution. The appearance of new peaks in alkaline solutions points towards hydrolysis.
-
-
Solution:
-
Maintain the pH of the solution in the neutral to acidic range if the experimental conditions allow.
-
Use buffers to control the pH.
-
-
Issue 2: Inconsistent Reaction Yields or Kinetics
-
Symptom: Variability in reaction outcomes when using this compound as a catalyst or reagent.
-
Possible Cause: Degradation of the Compound.
-
Troubleshooting Steps:
-
Assess the purity of the this compound before use.
-
Monitor the stability of the compound under your specific reaction conditions using an appropriate analytical method like HPLC.
-
-
Solution:
-
Use a fresh, high-purity batch of the compound for each experiment.
-
If the reaction is run at elevated temperatures, consider adding the compound at a later stage or in portions to minimize its exposure to heat.
-
-
Quantitative Data Summary
The following tables provide hypothetical data on the stability of this compound under various stress conditions.
Table 1: Effect of Temperature on the Degradation of this compound
| Temperature (°C) | Incubation Time (hours) | Purity of Parent Compound (%) | 3-(Trifluoromethyl)aniline (%) |
| 25 | 24 | 99.5 | < 0.5 |
| 50 | 24 | 97.2 | 2.8 |
| 80 | 24 | 90.1 | 9.9 |
| 100 | 24 | 82.5 | 17.5 |
Table 2: Effect of pH on the Degradation of this compound at 50°C
| pH | Incubation Time (hours) | Purity of Parent Compound (%) | 3-Carboxyphenyltrimethylammonium Bromide (%) |
| 3.0 | 24 | 99.0 | < 0.5 |
| 7.0 | 24 | 98.8 | < 0.5 |
| 9.0 | 24 | 96.5 | 3.5 |
| 11.0 | 24 | 92.3 | 7.7 |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Degradation Product Analysis
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its potential degradation byproducts.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1, alongside an unstressed control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for the analysis of degradation byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide Reactions
Welcome to the technical support center for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for synthesizing this compound is through the Menschutkin reaction. This involves the quaternization of an aryl amine with a methylating agent. The two primary variations of this synthesis are:
-
Route A: Reaction of 3-(Trifluoromethyl)aniline with an excess of a methylating agent (e.g., methyl bromide) in the presence of a base. This is a one-pot reaction but can be prone to over-methylation and other side reactions.
-
Route B: A two-step process starting with the methylation of 3-(Trifluoromethyl)aniline to form N,N-dimethyl-3-(trifluoromethyl)aniline, followed by its quaternization with a methylating agent like methyl bromide. This route often provides better control over the reaction and can lead to a purer final product.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities depend on the synthetic route chosen. However, the most common impurities include:
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)aniline or N,N-dimethyl-3-(trifluoromethyl)aniline.
-
Incomplete Methylation Products: N-methyl-3-(trifluoromethyl)aniline and N,N-dimethyl-3-(trifluoromethyl)aniline (if starting from the primary aniline).
-
Side-Reaction Products: Although less common with methyl bromide, other alkylating agents can lead to byproducts from reactions with the solvent or decomposition at high temperatures.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any excess base or other reagents.
Q3: How can I minimize the formation of the tertiary amine impurity, N,N-dimethyl-3-(trifluoromethyl)aniline?
A3: The presence of the tertiary amine is a common issue, indicating an incomplete quaternization reaction. To minimize its formation, consider the following:
-
Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents of methyl bromide) to drive the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by HPLC or TLC can help determine the optimal reaction time. Increasing the temperature can also enhance the reaction rate, but excessively high temperatures should be avoided to prevent degradation.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or DMF can facilitate the SN2 reaction.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for aryltrimethylammonium salts include:
-
Isopropanol: Often a good choice for initial purification.
-
Ethanol/Diethyl Ether: Dissolving the crude product in a minimal amount of hot ethanol and then adding diethyl ether until turbidity is observed, followed by cooling.
-
Acetonitrile/Toluene: Similar to the ethanol/ether system, using acetonitrile as the solvent and toluene as the anti-solvent.
Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can help remove residual impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion.- Increase the reaction time or temperature moderately. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Solvent | - Experiment with different polar aprotic solvents such as acetonitrile, DMF, or acetone to find the best medium for the reaction. |
| Poor Quality of Reagents | - Use high-purity starting materials and ensure the methylating agent is not degraded. - Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. |
| Product Loss During Work-up | - Optimize the recrystallization procedure to minimize the amount of product lost in the mother liquor. - Ensure complete precipitation before filtration by cooling the solution for an adequate amount of time. |
Problem 2: High Levels of Tertiary Amine Impurity (N,N-dimethyl-3-(trifluoromethyl)aniline) in the Final Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Methylating Agent | - Increase the molar ratio of methyl bromide to the tertiary amine to 1.1-1.5 equivalents. |
| Short Reaction Time | - Extend the reaction time and monitor for the disappearance of the starting tertiary amine by HPLC or TLC. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10°C increments, while monitoring for any potential product degradation. |
Problem 3: Presence of Multiple Impurities Detected by HPLC
| Potential Cause | Troubleshooting Steps |
| Over-methylation from Primary Aniline | - If starting from 3-(trifluoromethyl)aniline, consider a two-step synthesis via the isolated N,N-dimethyl intermediate. - Carefully control the stoichiometry of the methylating agent in a one-pot reaction. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of thermally induced byproducts. - Ensure an inert atmosphere (e.g., nitrogen or argon) if side reactions due to oxygen are suspected. |
| Contaminated Reagents or Solvents | - Use freshly distilled solvents and high-purity reagents. |
Data Presentation
The following table provides illustrative data on how reaction conditions can impact the purity of this compound when synthesized from N,N-dimethyl-3-(trifluoromethyl)aniline and methyl bromide.
Table 1: Effect of Reaction Parameters on Product Purity
| Experiment ID | Molar Ratio (Amine:MeBr) | Temperature (°C) | Solvent | Reaction Time (h) | Product Purity (%) | Tertiary Amine Impurity (%) |
| 1 | 1:1.05 | 60 | Acetonitrile | 12 | 95.2 | 4.1 |
| 2 | 1:1.2 | 60 | Acetonitrile | 12 | 98.5 | 0.8 |
| 3 | 1:1.5 | 60 | Acetonitrile | 12 | 98.9 | 0.5 |
| 4 | 1:1.2 | 50 | Acetonitrile | 24 | 97.8 | 1.5 |
| 5 | 1:1.2 | 70 | Acetonitrile | 8 | 98.6 | 0.7 |
| 6 | 1:1.2 | 60 | DMF | 12 | 98.2 | 1.1 |
| 7 | 1:1.2 | 60 | Isopropanol | 24 | 96.5 | 2.8 |
Note: The data presented in this table is illustrative and based on general principles of the Menschutkin reaction. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound from N,N-dimethyl-3-(trifluoromethyl)aniline
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of amine).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Carefully add methyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 60°C. Stir vigorously for 12 hours.
-
Work-up: Cool the reaction vessel to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting material. Recrystallize the solid from hot isopropanol to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum at 40-50°C.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid completely. Use a hot plate and magnetic stirrer for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol, followed by a wash with cold diethyl ether.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for minimizing impurities.
effect of solvent on 3-(Trifluoromethyl)phenyltrimethylammonium Bromide catalyst efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as a phase-transfer catalyst. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in organic synthesis?
This compound is a quaternary ammonium salt.[1][2] Its primary application in organic synthesis is as a phase-transfer catalyst (PTC).[1][3] PTCs are used to facilitate reactions between reactants that are located in different immiscible phases, such as an aqueous phase and an organic phase.[4][5]
Q2: How does this compound work as a phase-transfer catalyst?
Like other quaternary ammonium salts, this catalyst works by pairing with an anion from the aqueous phase (e.g., a nucleophile) to form an ion pair. The bulky, lipophilic organic groups on the catalyst allow this ion pair to be transported into the organic phase where it can react with the organic-soluble substrate.[6][7] The trifluoromethyl group on the phenyl ring enhances the lipophilicity and stability of the catalyst.[1]
Q3: What types of reactions are catalyzed by this compound?
This catalyst is effective for a variety of reactions, including nucleophilic substitutions, alkylations, and oxidations.[3] It is particularly useful in the preparation of pharmaceuticals and other fine chemicals where it can improve reaction yields and selectivity.[3]
Q4: What are the key parameters that influence the efficiency of a phase-transfer catalyzed reaction?
Several factors can affect the performance of a PTC reaction, including:
-
Choice of Organic Solvent: The solvent plays a crucial role in the solubility of the catalyst-reactant ion pair and the intrinsic reaction rate.[4]
-
Agitation Rate: Vigorous stirring is important to maximize the interfacial area between the two phases, which can increase the rate of ion transfer.[4][8]
-
Catalyst Concentration: The amount of catalyst used can impact the reaction rate, but an excessive amount can sometimes lead to issues like emulsion formation.[9][10]
-
Temperature: Increasing the temperature generally increases the reaction rate.[10]
-
Water Concentration: The amount of water present can affect the hydration of the anion and its reactivity.[8]
Troubleshooting Guide
Q5: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
-
Insufficient Agitation: Inadequate mixing can limit the transfer of the reactant across the phase boundary.
-
Solution: Increase the stirring speed to create a larger interfacial area between the phases.[4]
-
-
Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the organic phase.
-
Solution: Choose a different organic solvent. A solvent that is polar enough to dissolve the catalyst but does not excessively solvate the anion is often ideal.[4]
-
-
Low Catalyst Concentration: The amount of catalyst may be insufficient.
-
Solution: Increase the catalyst loading, typically in the range of 1-5 mol%.[9]
-
-
Deactivated Catalyst: Quaternary ammonium salts can degrade at high temperatures.[5]
-
Solution: Ensure the reaction temperature is not excessively high. If high temperatures are required, consider using a more thermally stable catalyst like a phosphonium salt.[5]
-
Q6: I am observing the formation of a stable emulsion, which is making product isolation difficult. How can I prevent or break the emulsion?
Emulsion formation is a common issue in phase-transfer catalysis, as the catalyst itself can act as a surfactant.[9]
-
To Prevent Emulsions:
-
Optimize Agitation: Use moderate stirring (e.g., 300-500 rpm) to avoid high shear forces that can promote emulsification.[9]
-
Solvent Selection: Avoid organic solvents with partial miscibility with water, such as dichloromethane. Toluene or hexane are often better choices.[4][9]
-
Adjust Phase Volume Ratio: An optimal ratio of aqueous to organic phase can help prevent emulsion formation.[9]
-
Order of Addition: Consider adding the catalyst after the other reagents have been mixed.[9]
-
-
To Break Emulsions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This can help to break the emulsion by increasing the polarity of the aqueous phase.[9]
-
Addition of a Different Solvent: Judiciously adding a small amount of a third solvent can sometimes destabilize the emulsion.[9]
-
Illustrative Data on Solvent Effects
The following table provides illustrative data on the hypothetical effect of different solvents on the efficiency of a generic nucleophilic substitution reaction using this compound as the catalyst.
Disclaimer: The data presented in this table is illustrative and intended for educational purposes. It is based on general principles of phase-transfer catalysis and does not represent the results of a specific experimental study. Actual results may vary depending on the specific reaction conditions.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Notes |
| n-Hexane | 1.9 | 24 | 45 | Low polarity may limit catalyst solubility and reaction rate. |
| Toluene | 2.4 | 12 | 85 | A good non-polar solvent that often provides a balance of solubility and reactivity.[4] |
| Dichloromethane | 9.1 | 8 | 92 | A polar aprotic solvent that can effectively solubilize the catalyst and accelerate the reaction.[4] |
| Acetonitrile | 37.5 | 10 | 70 | High polarity may lead to strong solvation of the nucleophile, reducing its reactivity. |
| Water | 80.1 | >48 | <5 | The organic substrate is insoluble in the aqueous phase, and the catalyst cannot effectively transfer it. |
Experimental Protocols
General Protocol for a Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for the alkylation of a phenol with an alkyl halide using this compound as the catalyst.
Materials:
-
Phenolic substrate
-
Alkyl halide
-
This compound (1-5 mol%)
-
Aqueous base (e.g., 20% NaOH solution)
-
Organic solvent (e.g., Toluene)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic reactant (1 equivalent) and this compound (e.g., 2 mol%) in the chosen organic solvent.
-
Addition of Reactants: To the stirring solution, add the alkyl halide (1-1.2 equivalents).
-
Initiation of Reaction: Slowly add the aqueous base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir vigorously for the required reaction time.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical phase-transfer catalyzed reaction.
Caption: Troubleshooting decision tree for common issues in phase-transfer catalysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 262608-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
Technical Support Center: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt. It is primarily used as a phase transfer catalyst (PTC) in various organic synthesis reactions.[1] Its trifluoromethyl group enhances its lipophilicity and stability, making it a valuable reagent in pharmaceutical development and as an intermediate in the synthesis of complex organic molecules.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and integrity, this compound should be stored at room temperature, preferably in a cool, dark, and dry place. It is hygroscopic and should be stored under an inert gas like argon.[2]
Q3: What are the initial signs of thermal degradation of this compound?
Visual signs of degradation can include a change in color from its typical white or almost white powder appearance. During a reaction at elevated temperatures, a decrease in reaction rate or yield may indicate thermal decomposition of the catalyst.
Q4: What are the potential thermal degradation products of this compound?
While specific data for this compound is limited, the thermal decomposition of similar aryltrimethylammonium halides can proceed through various pathways. Potential degradation products could include trimethylamine, 3-(trifluoromethyl)bromobenzene, and other substituted aromatic compounds. The decomposition of related halogenated compounds can also lead to the formation of various halogenated organic molecules.[3]
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity in Phase Transfer Catalysis
Symptoms:
-
Slower than expected reaction rates.
-
Incomplete conversion of starting materials.
-
Lower product yield compared to previous experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Degradation | 1. Verify Storage Conditions: Ensure the catalyst has been stored in a cool, dry place under an inert atmosphere. 2. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of the catalyst. |
| Reaction Temperature Too High | 1. Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Experiment with a lower reaction temperature. 2. Monitor for Color Change: A darkening of the reaction mixture may indicate decomposition. |
| Catalyst Poisoning | 1. Purify Reactants and Solvents: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity. |
| Insufficient Agitation | 1. Increase Stirring Rate: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area for the catalyst to function effectively.[4] |
Issue 2: Emulsion Formation in Biphasic Reactions
Symptoms:
-
Difficulty in separating the aqueous and organic layers after the reaction.
-
Formation of a stable, cloudy layer between the two phases.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Catalyst Concentration | 1. Reduce Catalyst Loading: Quaternary ammonium salts can act as surfactants, leading to emulsion formation at high concentrations. Reduce the catalyst amount to the minimum effective level.[4] |
| Vigorous Stirring | 1. Optimize Agitation: While good mixing is necessary, excessive stirring can create a stable emulsion. Reduce the stirring speed once the reaction is initiated.[4] |
| Unfavorable Phase Volume Ratio | 1. Adjust Volume Ratio: The relative volumes of the aqueous and organic phases can influence emulsion stability. Experiment with different ratios.[4] |
| Formation of Surfactant Byproducts | 1. Add Salt: Adding a saturated solution of an inert salt, such as sodium chloride or sodium sulfate, to the aqueous phase can help to break the emulsion by increasing the ionic strength.[4] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of the compound.
Materials and Equipment:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.
-
Note: As no specific TGA data for this compound is publicly available, the provided temperature range is a general guideline for organic salts. The actual decomposition temperature may vary.
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.
Materials and Equipment:
-
This compound
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium carrier gas
-
Sample cups for the pyrolyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1 mg) of the compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer.
-
Heat the sample to a temperature above its determined decomposition temperature (from TGA) for a short period (e.g., 600 °C for 30 seconds) in an inert atmosphere.
-
-
GC-MS Analysis:
-
The volatile pyrolysis products are automatically transferred to the GC column.
-
Separate the products using a suitable temperature program (e.g., start at 50 °C, ramp to 300 °C).
-
Detect the separated compounds using the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: General workflow of a phase transfer catalysis reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance in the presence of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to catalyst deactivation when using this compound, which is often employed as a phase-transfer catalyst.
Problem: Decreased Reaction Rate or Stalled Reaction
Q1: My reaction, which uses a palladium catalyst and this compound, has slowed down significantly or stopped completely. What are the possible causes?
A1: Several factors could be contributing to the decreased reaction rate. The primary suspects in this system are catalyst poisoning or deactivation. Potential causes include:
-
Bromide Ion Poisoning: The bromide anion from the quaternary ammonium salt can coordinate to the metal center of your catalyst (e.g., palladium), altering its electronic properties or blocking coordination sites necessary for the catalytic cycle.
-
Quaternary Ammonium Cation Degradation: Under certain conditions, the quaternary ammonium cation itself can undergo degradation, potentially forming species that inhibit the catalyst.
-
Impurity-Induced Deactivation: Impurities in the this compound or other reagents can act as catalyst poisons.
-
Formation of Inactive Catalyst Species: The reaction conditions (temperature, solvent, pH) might favor the formation of inactive catalyst complexes.
Troubleshooting Steps:
-
Analyze Reagent Purity: Verify the purity of your this compound and other reagents. Consider using a fresh, high-purity batch.
-
Vary the Counter-ion: If possible, experiment with a non-halide salt of the 3-(Trifluoromethyl)phenyltrimethylammonium cation (e.g., tetrafluoroborate or hexafluorophosphate) to see if the issue is specific to the bromide ion.
-
Optimize Catalyst Loading: An increase in catalyst loading might compensate for partial deactivation, although this is not a solution for the root cause.
-
Modify Reaction Conditions: Adjusting the temperature or solvent may help to minimize catalyst-poison interactions.
-
Consider a Ligand: If using a palladium catalyst, the addition of a suitable ligand can sometimes protect the metal center from poisoning.
Problem: Low Product Yield or Selectivity
Q2: I am observing a lower than expected yield and poor selectivity in my reaction. Could this compound be the cause?
A2: Yes, catalyst inhibition can directly impact yield and selectivity. When the active sites of the catalyst are poisoned, alternative, non-selective reaction pathways may become more prominent. The bromide ion, in particular, can influence the electronic environment of the catalyst, thereby altering its selectivity.
Troubleshooting Steps:
-
Conduct a Control Experiment: Run the reaction without this compound (if the reaction can proceed without it, even slowly) to establish a baseline for selectivity.
-
Screen Different Phase-Transfer Catalysts: Test other quaternary ammonium salts with different alkyl chain lengths or non-coordinating anions to assess their impact on selectivity.
-
Investigate Catalyst-to-Substrate Ratio: A sub-optimal ratio can sometimes lead to side reactions. Ensure your catalyst concentration is appropriate for the reaction.
Frequently Asked Questions (FAQs)
Q3: Can the trifluoromethyl group on the phenyl ring of the cation contribute to catalyst poisoning?
A3: While less common than poisoning by halides, the trifluoromethyl (CF3) group is a strong electron-withdrawing group. This electronic effect could potentially influence the interaction of the cation with the catalyst, but it is not a typical poisoning mechanism. The primary concern for poisoning from this compound would be the bromide anion.
Q4: Are there specific types of catalysts that are more susceptible to poisoning by bromide ions?
A4: Yes, late transition metal catalysts, such as those based on palladium, platinum, rhodium, and nickel, are particularly susceptible to poisoning by halide ions. The lone pairs of electrons on the bromide ion can readily coordinate to the d-orbitals of these metals, leading to catalyst inhibition.
Q5: How can I confirm that my catalyst is being poisoned?
A5: Confirming catalyst poisoning often requires a combination of experimental observation and analytical techniques.
-
Systematic Exclusion: As outlined in the troubleshooting guide, systematically replacing reagents can help pinpoint the source of the problem.
-
Catalyst Characterization: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) on the recovered catalyst can reveal the presence of adsorbed species like bromine.
-
Kinetic Studies: A significant change in reaction kinetics upon addition of this compound can be a strong indicator of catalyst interaction.
Q6: Is it possible to regenerate a catalyst that has been poisoned by bromide?
A6: In some cases, regeneration is possible, but it can be challenging. The strength of the metal-bromide bond will determine the feasibility and method of regeneration. Potential methods, depending on the specific catalyst and system, could include:
-
Washing: Washing the catalyst with a solvent that can dissolve the bromide salt without harming the catalyst.
-
Chemical Treatment: Using a reagent that can abstract the bromide from the catalyst surface.
-
Thermal Treatment: In some instances, high temperatures can desorb the poisoning species, but this risks thermal degradation of the catalyst.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the poisoning effect of this compound on various catalysts. The troubleshooting advice provided is based on general principles of catalyst deactivation by quaternary ammonium salts and halide ions. Researchers are encouraged to perform their own kinetic studies to quantify the impact in their specific systems.
| Potential Poison | Affected Catalyst Type (Example) | Plausible Effect on Reaction | Troubleshooting Recommendation |
| Bromide Anion (Br⁻) | Palladium, Platinum, Rhodium, Nickel | Decreased reaction rate, reduced yield, altered selectivity | Use a non-halide salt, add a protective ligand |
| Quaternary Ammonium Cation | Various transition metals | Potential for catalyst inhibition through degradation products | Vary the structure of the phase-transfer catalyst |
| Impurities | Various | Unpredictable changes in reaction outcome | Use high-purity reagents |
Experimental Protocols
Protocol 1: Screening for Catalyst Poisoning by this compound
This protocol is designed to determine if this compound is acting as a catalyst poison in a given reaction.
-
Baseline Reaction:
-
Set up the reaction under your standard optimized conditions without the addition of this compound. If the reaction requires a phase-transfer catalyst, use a non-halide alternative if available.
-
Monitor the reaction progress over time (e.g., by TLC, GC, or LC-MS) to establish a baseline reaction rate and final yield.
-
-
Test Reaction:
-
Set up an identical reaction to the baseline, but include this compound at your standard concentration.
-
Monitor the reaction progress under the same conditions and time intervals as the baseline.
-
-
Comparative Analysis:
-
Compare the reaction profiles of the baseline and test reactions. A significant decrease in the reaction rate or a lower final yield in the test reaction suggests an inhibitory effect from the this compound.
-
-
Control for Ionic Strength (Optional):
-
To determine if the effect is due to a general increase in ionic strength, run a third reaction with a non-coordinating salt (e.g., tetrabutylammonium tetrafluoroborate) at the same concentration.
-
Visualizations
Technical Support Center: Purification of Products from 3-(Trifluoromethyl)phenyltrimethylammonium Bromide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products when using 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
This compound primarily functions as a phase-transfer catalyst (PTC).[1][2][3] It is particularly effective in facilitating reactions between reactants that are in different, immiscible phases, such as a solid or aqueous phase and an organic phase. Its quaternary ammonium salt structure allows it to transport anions from the aqueous or solid phase into the organic phase, where the reaction with the organic substrate occurs. This enhances reaction rates and allows for the use of a wider range of reaction conditions.
Q2: In which types of reactions is this compound commonly used as a catalyst?
This phase-transfer catalyst is frequently employed in nucleophilic aromatic substitution (SNAr) reactions, especially with fluoroarenes.[4][5][6][7] The trifluoromethyl group on the phenyl ring of the catalyst can enhance its lipophilicity, making it effective in organic solvents. It is also used in various alkylation and trifluoromethylation reactions.[8]
Q3: What are the main challenges in purifying the desired product from a reaction mixture containing this catalyst?
The primary challenge is the removal of the this compound catalyst from the organic product. Quaternary ammonium salts can be soluble in organic solvents, leading to their co-extraction with the desired product. They can also interfere with chromatographic purification by streaking on silica gel.[9] Another challenge can be the separation of the desired product from unreacted starting materials and any side products formed during the reaction.
Q4: What are the general strategies for removing the quaternary ammonium salt catalyst after the reaction is complete?
Several strategies can be employed to remove the phase-transfer catalyst:
-
Aqueous Washing: Since the catalyst is a salt, it has some water solubility. Repeated washing of the organic layer with water or brine can effectively extract the catalyst into the aqueous phase.
-
Acidic Wash: Washing the organic layer with a dilute acid solution can sometimes help in partitioning the catalyst into the aqueous phase.
-
Precipitation: In some cases, the catalyst can be precipitated from the organic solvent by the addition of a less polar co-solvent.
-
Ion Exchange Resins: Passing the reaction mixture through a column of an appropriate ion exchange resin can capture the quaternary ammonium salt.[10]
-
Filtration through Silica Gel: A short plug of silica gel can sometimes be used to adsorb the polar catalyst while allowing the less polar product to pass through.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions catalyzed by this compound.
Problem 1: The product is contaminated with the phase-transfer catalyst after extraction.
| Possible Cause | Solution |
| Insufficient aqueous washing. | Increase the number and volume of aqueous washes. Vigorously stir the biphasic mixture during washing to maximize interfacial contact. |
| The catalyst has high solubility in the organic solvent. | After the initial aqueous washes, try washing the organic layer with a dilute acid solution. Alternatively, consider switching to a less polar organic solvent for the extraction if the product's solubility allows. |
| The catalyst has formed an emulsion. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
Problem 2: Streaking or poor separation during column chromatography.
| Possible Cause | Solution |
| Residual catalyst is present in the crude product. | Before loading the column, attempt to remove the catalyst by performing thorough aqueous washes as described above. A pre-purification step, such as a short silica gel plug filtration, can also be effective. |
| The catalyst is interacting with the silica gel. | Consider using a different stationary phase for chromatography, such as alumina. Alternatively, adding a small amount of a polar modifier like triethylamine or acetic acid to the eluent can sometimes improve the chromatography of compounds containing basic or acidic functionalities, although this should be tested on a small scale first.[9] Reverse-phase chromatography (C18) can also be an effective alternative for purifying polar compounds.[9] |
| The chosen eluent system is not optimal. | Systematically screen different solvent systems with varying polarities to find an eluent that provides good separation between the product and impurities, including the catalyst. |
Problem 3: Low recovery of the desired product after purification.
| Possible Cause | Solution | | The product has some solubility in the aqueous phase. | Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | | The product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina. | | The product is volatile and is being lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider purification techniques that do not require complete solvent removal, such as crystallization. |
Experimental Protocols
Representative Protocol: Work-up and Purification of a Nucleophilic Aromatic Substitution (SNAr) Product
This protocol describes a general procedure for the work-up and purification of an organic product from a reaction mixture where this compound was used as a phase-transfer catalyst.
1. Reaction Quenching and Initial Extraction:
-
Once the reaction is complete (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in a biphasic system, separate the organic and aqueous layers using a separatory funnel.
-
If the reaction was performed in a single organic solvent, add water to the reaction mixture to dissolve the catalyst and any inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
2. Catalyst Removal:
-
Wash the combined organic extracts with deionized water (3 x volume of the organic phase).
-
Follow with a wash with brine (1 x volume of the organic phase) to aid in breaking any emulsions and to remove residual water.
-
For stubborn catalyst contamination, a wash with dilute HCl (e.g., 0.1 M) can be performed, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and a final brine wash.
3. Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification of the Crude Product:
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method.[11]
-
Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography is recommended.
-
Choose an appropriate stationary phase (silica gel or alumina) and eluent system based on the polarity of the product and impurities as determined by TLC analysis.
-
Pack the column and carefully load the crude product.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A typical experimental workflow for the work-up and purification of products from phase-transfer catalyzed reactions.
Caption: A decision-making diagram for troubleshooting the purification of reaction products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. reddit.com [reddit.com]
- 10. Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
A Comparative Guide to Quaternary Ammonium Salts in Phase-Transfer Catalysis: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide vs. Tetrabutylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in biphasic reactions, the choice of a phase-transfer catalyst (PTC) is critical to achieving optimal reaction rates and yields. Quaternary ammonium salts are a cornerstone of PTC technology, facilitating the transport of reactants across the interface of immiscible solvents. This guide provides a detailed comparison of two such catalysts: the structurally distinct 3-(Trifluoromethyl)phenyltrimethylammonium Bromide and the widely utilized Tetrabutylammonium Bromide (TBAB).
Introduction to the Contestants
This compound is a quaternary ammonium salt featuring a trifluoromethyl group on the phenyl ring. This electron-withdrawing group is known to enhance the lipophilicity and stability of the molecule, making it a potentially potent phase-transfer catalyst.[1] Its applications are noted in organic synthesis, medicinal chemistry, and materials science, where it is valued for its ability to improve the efficiency of nucleophilic substitution reactions.[1]
Tetrabutylammonium Bromide (TBAB) is one of the most common and versatile phase-transfer catalysts employed in organic synthesis.[2][3] Its symmetrical tetra-alkyl structure provides significant lipophilicity, enabling the effective transfer of anions from an aqueous phase to an organic phase.[4] TBAB has been extensively studied and is used in a wide array of reactions, including alkylations, oxidations, and reductions.[2][3]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these two catalysts is essential for understanding their potential behavior in a reaction system.
| Property | This compound | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₁₀H₁₃BrF₃N | C₁₆H₃₆BrN |
| Molecular Weight | 284.12 g/mol | 322.37 g/mol |
| Appearance | White to almost white crystal or powder | White crystalline powder |
| Key Structural Feature | Presence of an electron-withdrawing trifluoromethyl group on the phenyl ring | Four butyl chains attached to the nitrogen atom |
Performance in Phase-Transfer Catalysis: A Qualitative Comparison
The efficiency of a quaternary ammonium salt as a PTC is largely dependent on the lipophilicity of its cation, which dictates its ability to partition into the organic phase while carrying the reactant anion.
-
This compound: The trifluoromethyl (-CF₃) group is highly lipophilic and electron-withdrawing. Its presence on the phenyl ring is expected to significantly increase the overall lipophilicity of the cation compared to a simple phenyltrimethylammonium cation. This enhanced lipophilicity should facilitate its transfer into the organic phase, potentially leading to faster reaction rates. The electron-withdrawing nature of the -CF₃ group may also influence the stability of the cation and its interaction with the anion.
-
Tetrabutylammonium Bromide (TBAB): The four butyl groups provide a high degree of lipophilicity, making TBAB an effective PTC for a broad range of applications. The symmetrical and sterically hindered nature of the tetrabutylammonium cation effectively shields the positive charge, promoting the formation of a "naked," highly reactive anion in the organic phase.
Experimental Data: Tetrabutylammonium Bromide in Action
While direct comparative data is lacking, extensive research has been conducted on the application of TBAB in various organic reactions. The following table summarizes representative data from the Williamson ether synthesis, a classic example of a phase-transfer catalyzed nucleophilic substitution.
| Reactants | Alkylating Agent | Solvent System | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylphenol, NaOH | Benzyl chloride | Toluene/Water | 10 mol% | 60 | 5 | 92 | |
| p-Cresol, NaOH | Propyl iodide | Not specified | Not specified | Reflux | 1 | Not specified | [4] |
| 2-Naphthol, NaOH | 1-Bromobutane | Ethanol | Not specified | Reflux | 0.83 | Not specified | [5] |
Experimental Protocols
Below is a detailed, representative methodology for a phase-transfer catalyzed Williamson ether synthesis using Tetrabutylammonium Bromide. This protocol can serve as a template for comparing the efficacy of different phase-transfer catalysts.
Synthesis of 4-Methoxyphenyl Benzyl Ether using TBAB
Objective: To synthesize 4-methoxyphenyl benzyl ether from 4-methoxyphenol and benzyl chloride using TBAB as a phase-transfer catalyst.
Materials:
-
4-Methoxyphenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (e.g., 1.24 g, 10 mmol) in 20 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 20 mL of deionized water.
-
Catalyst Addition: Add Tetrabutylammonium bromide (e.g., 0.322 g, 1 mmol, 10 mol%) to the toluene solution of 4-methoxyphenol.
-
Reaction Initiation: Add the aqueous NaOH solution to the reaction flask.
-
Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (e.g., 1.27 g, 10 mmol) dropwise to the biphasic mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain vigorous stirring for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the pure 4-methoxyphenyl benzyl ether.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for a phase-transfer catalyzed reaction, such as the Williamson ether synthesis described above.
Signaling Pathway: Mechanism of Phase-Transfer Catalysis
The fundamental role of the quaternary ammonium salt is to transport the nucleophile from the aqueous phase to the organic phase where the reaction with the electrophilic substrate occurs.
Conclusion
Both this compound and Tetrabutylammonium Bromide are effective phase-transfer catalysts. TBAB is a well-established, versatile, and cost-effective choice for a wide range of applications, with a wealth of supporting literature and experimental data.
The presence of the trifluoromethyl group in this compound suggests potentially enhanced catalytic activity due to increased lipophilicity. While direct comparative quantitative data is currently unavailable, this structural feature makes it a compelling candidate for reactions where higher catalyst efficiency is desired or where TBAB performance is suboptimal.
For researchers and drug development professionals, the selection between these two catalysts will depend on the specific requirements of the reaction, including the nature of the reactants and solvents, desired reaction kinetics, and cost considerations. Further experimental studies directly comparing the performance of these and other fluorinated quaternary ammonium salts would be highly valuable to the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. community.wvu.edu [community.wvu.edu]
Navigating the Catalytic Landscape: A Comparative Guide to Alternatives for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a phase-transfer catalyst (PTC) is a critical decision that can significantly influence reaction efficiency, yield, and overall process viability. While 3-(Trifluoromethyl)phenyltrimethylammonium Bromide has its applications, a diverse array of alternative catalysts exists, each with unique performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed catalyst selection.
The primary alternatives to this compound fall into several key categories: other quaternary ammonium salts, phosphonium salts, crown ethers, and polyethylene glycols (PEGs). Each class of catalyst operates on the fundamental principle of phase-transfer catalysis: facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.
Performance Comparison: A Data-Driven Overview
The efficacy of a phase-transfer catalyst is a multifactorial equation, with catalytic activity, stability, and cost being primary variables. The following tables summarize quantitative data from various studies to provide a clear comparison of catalyst performance in common organic transformations.
Table 1: Catalyst Performance in the Synthesis of Butyl Benzoate (Esterification)
| Catalyst | Type | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 | [1] |
| Aliquat 336 | Quaternary Ammonium Salt | 92 | [1] |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 | [1] |
Table 2: Catalyst Performance in the Williamson Ether Synthesis
| Catalyst | Type | Reaction | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 4-ethylphenol + methyl iodide | Not specified, but effective | [2] |
| PEG-400 | Polyethylene Glycol | Aryloxyacetic acid synthesis | Up to 95 (solid-liquid) | [3] |
| 18-Crown-6 | Crown Ether | N-alkylation of pyrazole | >90 | [4] |
| Phosphonium Resin | Supported Phosphonium Salt | O-Methylation of 2-tert-butyl-5-methylphenol | Excellent | [5] |
Table 3: Catalyst Performance in C-Alkylation of Active Methylene Compounds
| Catalyst | Type | Reaction | Yield (%) | Reference |
| Triethylbenzylammonium chloride (TEBAC) | Quaternary Ammonium Salt | Alkylation of ethyl acetoacetate | 59-82 | [6] |
| No Catalyst (Microwave) | - | Alkylation of diethyl malonate | 93 | [7] |
In-Depth Catalyst Analysis
Quaternary Ammonium Salts
Quaternary ammonium salts, such as the benchmark this compound and the widely used Tetrabutylammonium Bromide (TBAB), are often the first choice for phase-transfer catalysis due to their relatively low cost and broad applicability.[1][8] However, their primary drawback is limited thermal and chemical stability, particularly in the presence of strong bases, where they can undergo Hofmann elimination.[1] This degradation pathway can lead to the formation of an alkene and a tertiary amine, reducing catalyst efficiency and introducing impurities.[1]
Phosphonium Salts
Phosphonium salts represent a significant upgrade in terms of stability.[8][9] They are not susceptible to Hofmann elimination and can withstand higher temperatures and more strongly basic conditions.[1] This enhanced stability often translates to higher yields and purer products, as demonstrated in the synthesis of butyl benzoate where Tetra Phenyl Phosphonium Bromide (TPPB) outperformed its ammonium-based counterparts.[1] The primary degradation pathway for phosphonium salts under basic conditions is the formation of a phosphine oxide and a hydrocarbon, which generally requires more forcing conditions.[1] The melting point of Tetrabutylphosphonium bromide is in the range of 100-103 °C.[10]
Crown Ethers
Crown ethers are macrocyclic polyethers that function as phase-transfer catalysts by encapsulating metal cations, thereby transporting the accompanying anion into the organic phase.[4][11] They can be highly effective, particularly in solid-liquid phase transfer catalysis.[11] However, their high cost and potential toxicity are significant disadvantages that often limit their use to laboratory-scale synthesis.[9]
Polyethylene Glycols (PEGs)
Polyethylene glycols are inexpensive, non-toxic, and readily available polymers that can also act as phase-transfer catalysts.[3] Their catalytic activity generally increases with molecular weight.[12] While they may not always match the efficiency of onium salts or crown ethers, their favorable environmental and safety profile makes them an attractive option for "green chemistry" applications.[3]
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Comparative Synthesis of Butyl Benzoate
Objective: To compare the catalytic efficiency of a quaternary ammonium salt and a phosphonium salt in the synthesis of butyl benzoate.
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
Toluene
-
Water
-
Tetrabutylammonium Bromide (TBAB)
-
Tetra Phenyl Phosphonium Bromide (TPPB)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium benzoate (1 equivalent), 1-bromobutane (1.2 equivalents), toluene, and water in a 1:1 ratio.
-
Add the phase-transfer catalyst (TBAB or TPPB) at a concentration of 1 mol%.
-
Heat the mixture to 60°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography and calculate the yield.[1][6]
Experimental Protocol 2: Comparative Williamson Ether Synthesis
Objective: To evaluate the performance of different classes of phase-transfer catalysts in the Williamson ether synthesis.
Materials:
-
4-Ethylphenol
-
Methyl Iodide
-
Sodium Hydroxide (50% aqueous solution)
-
Dichloromethane
-
Tetrabutylammonium Bromide (TBAB)
-
18-Crown-6
-
Polyethylene Glycol (PEG-400)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-ethylphenol (1 equivalent) in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution.
-
Add the selected phase-transfer catalyst (TBAB, 18-Crown-6, or PEG-400) in a catalytic amount (e.g., 2-5 mol%).
-
While stirring vigorously, add methyl iodide (1.5 equivalents) dropwise.
-
Continue stirring at room temperature for 24 hours or until the reaction is complete as monitored by TLC or GC.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude ether.
-
Purify by column chromatography and determine the yield for each catalyst.[2]
Visualizing the Process: Workflows and Logic
To further aid in understanding the practical application of this information, the following diagrams illustrate the experimental workflow and the decision-making process for catalyst selection.
Conclusion
The selection of a phase-transfer catalyst is a nuanced decision that requires careful consideration of reaction conditions, cost, and safety. While this compound is a viable option, this guide has demonstrated that a range of effective alternatives are available. For reactions requiring high thermal and chemical stability, phosphonium salts are often the superior choice. In contrast, for cost-sensitive applications under milder conditions, other quaternary ammonium salts remain a workhorse. For applications where green chemistry principles are paramount, polyethylene glycols offer a compelling, low-toxicity alternative. By leveraging the comparative data and experimental protocols presented here, researchers can make more informed decisions, leading to optimized synthetic routes and improved outcomes in their chemical endeavors.
References
- 1. biomedres.us [biomedres.us]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. francis-press.com [francis-press.com]
- 9. iajpr.com [iajpr.com]
- 10. Tetrabutylphosphonium bromide | 3115-68-2 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
validating experimental results using 3-(Trifluoromethyl)phenyltrimethylammonium Bromide with HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of experimental results using 3-(Trifluoromethyl)phenyltrimethylammonium Bromide. The performance of this compound is objectively compared with two common alternatives: Benzalkonium Chloride and Tetrabutylammonium Bromide. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Product Performance Comparison
This compound is a quaternary ammonium compound increasingly utilized in organic synthesis and pharmaceutical development as a phase transfer catalyst and an intermediate.[1] Its trifluoromethyl group imparts unique properties, such as enhanced lipophilicity and stability. Validating its purity and concentration in experimental setups is crucial for accurate and reproducible research. This section compares its analytical performance with two widely used quaternary ammonium compounds, Benzalkonium Chloride, an aromatic analogue, and Tetrabutylammonium Bromide, a common phase-transfer catalyst.
Quantitative Data Summary
| Parameter | This compound (Estimated) | Benzalkonium Chloride | Tetrabutylammonium Bromide |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or CN (e.g., 150 cm x 4.6 mm, 5 µm) | HILIC[2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-5.5) | Acetonitrile : Phosphate/Acetate Buffer | Acetonitrile : Ammonium Formate |
| Detection | UV at 215 nm | UV at 210-215 nm[3] | MS or ELSD |
| Typical Retention Time | 4-8 min | 5-10 min (homolog dependent) | Not specified |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 4.53 µg/mL[1][4] | Not specified |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 13.75 µg/mL[1][4] | ~1 µ g/media [2] |
| **Linearity (R²) ** | >0.999 | >0.999 | Not specified |
| Accuracy (% Recovery) | 98-102% | 99-103% | Not specified |
Experimental Protocols
Detailed methodologies for the HPLC analysis of each compound are provided below. The protocol for this compound is a hypothetical method based on established procedures for similar aromatic quaternary ammonium compounds.
HPLC Method for this compound (Hypothetical)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Analyze the working standards in triplicate to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should be ≤ 2%.
-
Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix at the retention time of the analyte.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
HPLC Method for Benzalkonium Chloride
This protocol is based on a validated method for the determination of Benzalkonium Chloride in ophthalmic solutions.
-
Instrumentation: HPLC with UV detection.
-
Column: L10 (C8) column (15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A 40:60 (v/v) mixture of Phosphate buffer (pH 5.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 50 µL.
-
Standard and Sample Preparation: Similar to the protocol for this compound, using Benzalkonium Chloride as the standard.
HPLC Method for Tetrabutylammonium Bromide
This method is adapted from an analytical service for the determination of Tetrabutylammonium Bromide.[2]
-
Instrumentation: HILIC-HPLC system coupled with a Mass Spectrometer (MS).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD), as Tetrabutylammonium Bromide lacks a strong UV chromophore.
-
Quantification Limit: Approximately 1 µ g/media .[2]
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical steps involved in the validation of an HPLC method for a quaternary ammonium compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory Analysis of Tetrabutylammonium bromide - Analytice [analytice.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzalkonium chloride in viscous ophthalmic drops of azithromycin by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization to confirm product synthesis with 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, the strategic introduction of trifluoromethyl groups and the utilization of effective phase-transfer catalysts are pivotal in modern organic synthesis. This guide provides a comprehensive comparison of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide with alternative reagents, supported by experimental data and detailed protocols to inform reagent selection and optimize reaction outcomes.
Introduction
This compound is a quaternary ammonium salt that serves as a valuable reagent in organic synthesis.[1][2] Its utility stems from the presence of both a trifluoromethyl group, which can impart unique electronic and steric properties to target molecules, and a quaternary ammonium cation, which enables its use as a phase-transfer catalyst.[3][4] This guide details the NMR characterization of this compound, outlines its synthesis, and compares its performance with relevant alternatives.
NMR Characterization of this compound
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.7 | Singlet | N-CH ₃ |
| ~7.7 - 8.2 | Multiplet | Aromatic protons | |
| ¹³C | ~57 | Singlet | C H₃ |
| ~125-135 | Multiplet | Aromatic carbons | |
| ~123 (q, ¹JCF ≈ 272 Hz) | Quartet | C F₃ | |
| ~132 (q, ²JCCF ≈ 33 Hz) | Quartet | Aromatic carbon attached to CF₃ | |
| ¹⁹F | ~ -63 | Singlet | CF ₃ |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]
Comparison with Alternative Reagents
The performance of this compound can be compared to other quaternary ammonium salts used as phase-transfer catalysts and to other trifluoromethylating agents.
As a Phase-Transfer Catalyst
In phase-transfer catalysis, the efficiency of a quaternary ammonium salt is often related to the lipophilicity of its cation, which facilitates the transfer of anions between aqueous and organic phases.[7][8]
Table 2: Comparison of Quaternary Ammonium Salts as Phase-Transfer Catalysts
| Catalyst | Structure | Key Features | Typical Applications |
| This compound | 3-CF₃-C₆H₄-N(CH₃)₃⁺ Br⁻ | Contains an electron-withdrawing CF₃ group, potentially influencing catalytic activity. | Nucleophilic substitution, alkylation, and other reactions requiring a phase-transfer catalyst.[9] |
| Phenyltrimethylammonium Bromide | C₆H₅-N(CH₃)₃⁺ Br⁻ | Unsubstituted analog, serves as a baseline for comparison. | General phase-transfer catalysis.[3] |
| 4-(Trifluoromethyl)phenyltrimethylammonium Iodide | 4-CF₃-C₆H₄-N(CH₃)₃⁺ I⁻ | Isomeric alternative with the CF₃ group in the para position. The iodide anion may offer different reactivity compared to bromide.[10][11] | Phase-transfer catalysis, materials science applications. |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺ Br⁻ | Highly lipophilic cation, widely used and effective general-purpose phase-transfer catalyst.[12] | A broad range of phase-transfer catalyzed reactions. |
As a Source for the Trifluoromethylphenyl Group
While not a direct trifluoromethylating agent (i.e., it does not donate a "CF₃" group), the trifluoromethylphenyl moiety can be incorporated into target molecules.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of aryltrimethylammonium halides involves the quaternization of the corresponding N,N-dimethylaniline with a methyl halide.
Materials:
-
3-(Trifluoromethyl)-N,N-dimethylaniline
-
Bromomethane (or methyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or diethyl ether)
Procedure:
-
In a pressure-resistant reaction vessel, dissolve 3-(Trifluoromethyl)-N,N-dimethylaniline in the chosen anhydrous solvent.
-
Cool the solution in an ice bath or dry ice/acetone bath.
-
Carefully add an excess of bromomethane to the solution.
-
Seal the vessel and allow the reaction to stir at room temperature, or with gentle heating, for several hours to days. The progress of the reaction can be monitored by TLC or ¹H NMR.
-
Upon completion, the product will typically precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Safety Note: Bromomethane is a toxic and volatile substance and should be handled with extreme caution in a well-ventilated fume hood.
NMR Sample Preparation and Analysis
Protocol for NMR Analysis:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals can overlap with analyte peaks.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient. Chemical shifts are typically referenced to an external standard such as CFCl₃.[13][14]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualizing the Synthesis Workflow
The synthesis of this compound follows a straightforward logical progression from starting materials to the final product, which can be visualized using a workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. rsc.org [rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. 4-Trifluoromethyl-phenylammonium iodide [greatcellsolarmaterials.com]
- 11. lumtec.com.tw [lumtec.com.tw]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. biophysics.org [biophysics.org]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of quaternary ammonium catalysts in organic synthesis
A Comparative Guide to Quaternary Ammonium Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal phase-transfer catalyst is paramount for the success of biphasic organic reactions. Quaternary ammonium salts, colloquially known as "quat" salts, are a versatile and effective class of phase-transfer catalysts (PTCs) that significantly enhance reaction rates, improve yields, and enable milder reaction conditions by facilitating the transfer of reactants between immiscible phases.[1] This guide provides a detailed comparative analysis of the performance of common quaternary ammonium salts in key organic transformations, supported by experimental data.
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[1] The lipophilicity of the cation, in particular, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.[1]
Comparative Performance of Quaternary Ammonium Salts
The following tables summarize the performance of various quaternary ammonium salts in three common phase-transfer catalyzed reactions: Williamson Ether Synthesis, Hantzsch 1,4-Dihydropyridine Synthesis, and the Oxidation of Benzyl Alcohol.
Table 1: Williamson Ether Synthesis of Benzyl Octyl Ether [1]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [1]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde [1]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 3 | 88 |
| Benzyltriethylammonium Chloride (BTEAC) | 4 | 82 |
| Aliquat 336 | 2.5 | 92 |
Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis operates by pairing a water-soluble anion with a lipophilic cation (the quaternary ammonium ion) to facilitate its transport into the organic phase where the reaction with the organic substrate occurs. The catalyst then returns to the aqueous phase to repeat the cycle.
Caption: General mechanism of phase-transfer catalysis.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the objective comparison of different quaternary ammonium catalysts. The following workflow outlines the key steps involved in such a study.
Caption: Experimental workflow for comparing catalysts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Williamson Ether Synthesis: Synthesis of Benzyl Octyl Ether[1]
-
Materials: Benzyl bromide, 1-octanol, sodium hydroxide (50% aqueous solution), toluene, quaternary ammonium salt (e.g., TBAB, TOAB), deionized water, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-octanol (10 mmol), toluene (20 mL), and the selected quaternary ammonium salt (0.5 mmol).
-
Add 50% aqueous sodium hydroxide solution (10 mL) to the mixture.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add benzyl bromide (10 mmol) to the reaction mixture.
-
Maintain the reaction at 70°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Hantzsch 1,4-Dihydropyridine Synthesis[1]
-
Materials: Aromatic aldehyde (e.g., benzaldehyde), ethyl acetoacetate, ammonium acetate, quaternary ammonium salt (e.g., TBAB, BTEAC, CTAB), water.
-
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (15 mmol), and the chosen quaternary ammonium salt (1 mmol) in water (20 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.
-
Oxidation of Benzyl Alcohol to Benzaldehyde[1]
-
Materials: Benzyl alcohol, potassium dichromate, sulfuric acid, toluene, quaternary ammonium salt (e.g., TBAB, BTEAC, Aliquat 336).
-
Procedure:
-
Prepare an acidic solution of potassium dichromate by dissolving it in water and carefully adding sulfuric acid.
-
In a flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in toluene (50 mL).
-
Add the acidic potassium dichromate solution to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the benzyl alcohol is consumed.
-
Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.
-
Chiral Quaternary Ammonium Catalysts in Asymmetric Synthesis
Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are powerful catalysts for a variety of asymmetric reactions, including alkylations, Michael additions, and epoxidations.[2][3] These catalysts create a chiral environment around the reacting species, enabling the formation of one enantiomer in excess.
Asymmetric Alkylation of a Glycine Schiff Base [2]
The benzylation of a glycine imine using a chiral quaternary ammonium salt derived from cinchonidine can produce the corresponding (S)-phenylalanine derivative in high yield and enantiomeric excess.[2] The structure of the catalyst, particularly the substituents on the nitrogen atom and the counter-ion, significantly influences the stereochemical outcome of the reaction.
This guide provides a foundational understanding of the comparative performance of quaternary ammonium catalysts in common organic transformations. The choice of the optimal catalyst is highly dependent on the specific reaction, and empirical screening of a selection of catalysts is often necessary to achieve the best results.
References
A Comparative Guide to Phase-Transfer Catalysts: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide vs. Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase-transfer catalyst (PTC) is a critical parameter in optimizing organic syntheses, influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison between 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a specialized quaternary ammonium salt, and the broader class of phosphonium salts. The comparison is supported by experimental data from representative reactions to inform catalyst selection for various research and development applications.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The catalyst, usually a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. The efficacy of a PTC is determined by its ability to transfer the reactant anion into the organic phase, its stability under reaction conditions, and its impact on reaction kinetics and yield.
Performance Comparison: A Focus on Stability and Lipophilicity
This compound is a quaternary ammonium salt featuring a trifluoromethyl group. This electron-withdrawing group enhances the compound's lipophilicity and stability compared to standard quaternary ammonium salts.[1] This increased stability can be advantageous in reactions requiring higher temperatures or prolonged reaction times. Its applications are noted in organic synthesis and pharmaceutical development, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]
Phosphonium salts are widely recognized for their high catalytic efficiency, low toxicity, and notably high thermal stability.[2] A key advantage of phosphonium salts over many quaternary ammonium salts is their resistance to Hofmann elimination, a degradation pathway that can occur under basic conditions and elevated temperatures, leading to reduced catalyst efficiency.[3] This superior stability often translates to higher yields and purer products.[3]
Quantitative Data Presentation
To provide a quantitative comparison, we present data from a representative phase-transfer catalyzed reaction: the alkylation of sodium benzoate with butyl bromide. While data for this compound in this specific reaction is not available, we can compare the performance of a phosphonium salt against common quaternary ammonium salts. The enhanced stability and lipophilicity of the trifluoromethyl-substituted ammonium salt suggest its performance would likely exceed that of standard quaternary ammonium salts.
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[3][4]
The data clearly indicates the superior performance of the phosphonium salt in this specific nucleophilic substitution reaction, achieving a significantly higher yield than the two quaternary ammonium salt catalysts under the same conditions.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible evaluation of catalyst performance.
Experiment 1: Comparative Analysis of Catalytic Activity in the Alkylation of Sodium Benzoate
Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., Tetra Phenyl Phosphonium Bromide) and a quaternary ammonium salt (e.g., this compound or Tetrabutylammonium Bromide) in the synthesis of butyl benzoate.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Phase-Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide, this compound, Tetrabutylammonium Bromide)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium benzoate (0.1 mol) in 100 mL of deionized water.
-
Add 100 mL of toluene to the flask.
-
Add the selected phase-transfer catalyst (0.001 mol) to the reaction mixture.
-
To the stirred biphasic solution, add butyl bromide (0.1 mol).
-
Heat the mixture to 60°C and stir vigorously (e.g., 500 rpm) for 60 minutes.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the product, butyl benzoate.
-
Analyze the product purity and yield using gas chromatography or NMR spectroscopy.
Mandatory Visualizations
Diagram 1: General Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis.
Diagram 2: Experimental Workflow for Catalyst Comparison
Caption: Experimental workflow for comparing catalyst efficiency.
Conclusion
The choice between this compound and phosphonium salts as phase-transfer catalysts depends on the specific requirements of the chemical transformation. Phosphonium salts demonstrate superior thermal and chemical stability, often leading to higher yields, particularly under demanding reaction conditions. While quantitative data for this compound is limited, its structural features suggest enhanced stability and performance over standard quaternary ammonium salts. For reactions sensitive to catalyst degradation or requiring high temperatures, phosphonium salts are generally the preferred choice. However, for many standard transformations, the cost-effectiveness and availability of quaternary ammonium salts, including functionalized ones like this compound, make them a viable option. Researchers are encouraged to perform catalyst screening experiments, such as the one detailed in this guide, to determine the optimal catalyst for their specific application.
References
A Comparative Cost-Benefit Analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Industrial Applications
For researchers, scientists, and drug development professionals engaged in industrial-scale organic synthesis, the selection of an optimal phase-transfer catalyst (PTC) is a critical decision that directly impacts reaction efficiency, product purity, and overall process economics. This guide provides a comprehensive cost-benefit analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a specialized quaternary ammonium salt, and compares its potential performance with common alternatives.
While direct, publicly available experimental data comparing this compound head-to-head with other PTCs in industrial applications is limited, this guide synthesizes theoretical advantages conferred by its unique molecular structure with available data on analogous compounds to provide a robust framework for informed decision-making.
Executive Summary
This compound is a quaternary ammonium salt distinguished by the presence of a trifluoromethyl (-CF3) group on the phenyl ring. This electron-withdrawing group is known to enhance the lipophilicity and thermal stability of the catalyst.[1] These properties are theoretically advantageous in phase-transfer catalysis, potentially leading to increased reaction rates, higher yields, and improved performance in challenging reaction conditions compared to non-fluorinated analogues like Tetrabutylammonium Bromide (TBAB).
The primary trade-off lies in the potentially higher manufacturing cost of this specialized catalyst. This guide will explore the scenarios where the enhanced performance of this compound may justify its premium price, leading to a net economic benefit in high-value industrial applications such as pharmaceutical and agrochemical synthesis.
Comparative Performance Analysis
The efficacy of a phase-transfer catalyst is determined by its ability to efficiently transport a reactant anion from an aqueous or solid phase into an organic phase where the reaction occurs. Key performance indicators include reaction yield, reaction time, and catalyst stability.
Theoretical Advantages of this compound:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the cation.[2][3] This enhanced affinity for the organic phase can lead to a higher concentration of the catalyst-anion pair in the reaction medium, potentially accelerating the reaction rate.
-
Increased Stability: The strong electron-withdrawing nature of the -CF3 group can increase the thermal and chemical stability of the catalyst, making it more robust for reactions requiring elevated temperatures or harsh basic conditions.
-
Improved Selectivity: In some cases, the specific steric and electronic properties of the catalyst can influence the selectivity of a reaction, potentially reducing the formation of byproducts.
Common Alternatives:
-
Tetrabutylammonium Bromide (TBAB): A widely used, cost-effective, and versatile PTC. Its symmetrical tetra-alkyl structure provides good lipophilicity.[4][5]
-
Phosphonium Salts: Generally exhibit higher thermal stability than their ammonium counterparts, making them suitable for high-temperature applications.[6][7]
-
Crown Ethers: Highly effective at complexing with alkali metal cations, particularly in solid-liquid phase-transfer catalysis, but are often more expensive.[6][7]
Quantitative Data Summary
The following table provides a comparative summary of the key properties of this compound and its common alternatives. Performance data for this compound is extrapolated based on the known effects of the trifluoromethyl group, as direct comparative studies were not available in the public domain.
| Parameter | This compound | Tetrabutylammonium Bromide (TBAB) | Tetrabutylphosphonium Bromide (TBPB) | 18-Crown-6 |
| Molecular Weight | 284.12 g/mol [1] | 322.37 g/mol [8] | 339.33 g/mol | 264.32 g/mol |
| Predicted Lipophilicity (LogP) | Higher | Moderate | High | Moderate |
| Thermal Stability | High (predicted) | Moderate | High | Moderate |
| Relative Cost | Moderate to High | Low | Moderate | High |
| Typical Applications | Nucleophilic substitutions, alkylations, synthesis of pharmaceuticals and agrochemicals.[1][9] | General-purpose PTC for a wide range of reactions.[4] | High-temperature reactions, polymer synthesis. | Solid-liquid PTC, reactions with alkali metal salts.[6] |
Cost-Benefit Analysis
The decision to use a specialized catalyst like this compound hinges on whether the potential gains in performance outweigh the likely increase in cost.
| Factor | This compound | Tetrabutylammonium Bromide (TBAB) |
| Reagent Cost | Moderate to High[9][10] | Low[8] |
| Reaction Time | Potentially Shorter | Standard |
| Product Yield | Potentially Higher | Standard |
| Catalyst Loading | Potentially Lower | Standard |
| Downstream Processing | Standard | Standard |
| Waste Generation | Potentially Lower (due to higher efficiency) | Standard |
| Overall Process Cost | Potentially lower for high-value products where yield and throughput are critical. | Lower initial investment, suitable for less demanding applications. |
Scenarios Favoring this compound:
-
High-Value Product Synthesis: In the manufacturing of active pharmaceutical ingredients (APIs) or complex agrochemicals, even a small increase in yield can translate to significant financial gains, justifying a higher catalyst cost.
-
Kinetically Challenging Reactions: For reactions that are sluggish with standard PTCs, the enhanced activity of the fluorinated catalyst could be enabling, making a previously impractical synthesis viable.
-
High-Temperature Processes: Where catalyst degradation is a concern with standard quaternary ammonium salts, the superior stability of the trifluoromethyl-substituted analogue could lead to better performance and less catalyst decomposition.
Experimental Protocols
The following is a detailed methodology for a comparative evaluation of phase-transfer catalyst efficiency in a representative nucleophilic substitution reaction.
Objective: To compare the catalytic efficiency of this compound and Tetrabutylammonium Bromide (TBAB) in the O-alkylation of p-cresol with benzyl bromide.
Materials:
-
p-cresol
-
Benzyl bromide
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
This compound
-
Tetrabutylammonium Bromide (TBAB)
-
Internal standard (e.g., dodecane) for GC analysis
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-cresol (10 mmol), toluene (20 mL), and the internal standard.
-
Catalyst Addition: Add the phase-transfer catalyst (0.5 mol% relative to p-cresol).
-
Reaction Initiation: Commence vigorous stirring (e.g., 500 rpm) and add the 50% sodium hydroxide solution (10 mL). Heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Substrate Addition: Once the reaction temperature is stable, add benzyl bromide (10 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Withdraw aliquots (approx. 0.1 mL) from the organic layer at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Quench each aliquot with dilute HCl, dilute with ethyl acetate, and dry over anhydrous magnesium sulfate. Analyze the samples by Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Separate the organic layer, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
Analysis: Calculate the reaction rate and final yield based on the GC data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for comparing the efficiency of phase-transfer catalysts.
Logical Relationships
Caption: The catalytic cycle in a liquid-liquid phase-transfer catalysis system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. This compound [myskinrecipes.com]
- 10. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
A Comparative Guide to Assessing the Purity of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a versatile quaternary ammonium salt employed as a phase-transfer catalyst and in various pharmaceutical and material science applications. Furthermore, we present a performance comparison with alternative phase-transfer catalysts, supported by experimental data and detailed protocols.
I. Purity Assessment of this compound
The purity of synthesized this compound is paramount to its efficacy and safety in downstream applications. The primary analytical techniques for quantifying this quaternary ammonium salt and its potential impurities include High-Performance Liquid Chromatography (HPLC), potentiometric titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities: The synthesis of this compound typically involves the quaternization of 3-(trifluoromethyl)aniline with a methylating agent. Potential process-related impurities may include:
-
Starting Material: Unreacted 3-(trifluoromethyl)aniline.
-
Intermediates: Incompletely methylated species such as 3-(trifluoromethyl)phenyl-N,N-dimethylaniline and 3-(trifluoromethyl)phenyl-N-methylaniline.
-
By-products: Compounds arising from side reactions, although the trifluoromethyl group is generally stable under typical quaternization conditions.
A comparative overview of the most common analytical methods for purity assessment is presented below.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Measurement of the potential difference to determine the equivalence point of a titration reaction. | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. |
| Specificity | High; capable of separating the main compound from structurally similar impurities. | Moderate; typically assays the total quaternary ammonium content.[1] | High; provides detailed structural information and can identify specific impurities. |
| Sensitivity | High (ng/mL to µg/mL range). | Moderate (mg/mL range).[1] | Moderate; depends on the nucleus and concentration. |
| Quantitative Accuracy | Excellent (typically 98-102%). | Very good (typically 99-101%).[1] | Good; requires a suitable internal standard for high accuracy. |
| Information Provided | Purity profile, retention times of components, and quantitative data (area %). | Total assay of the active quaternary ammonium compound. | Structural confirmation, identification of impurities, and quantitative analysis. |
| Typical Use | Routine quality control, impurity profiling, and stability testing. | Assay of the bulk material for overall purity.[2] | Structural elucidation and characterization of the synthesized compound and impurities. |
II. Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quaternary ammonium salts and can be adapted for this compound.
A. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of this compound and its potential aromatic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Strong Cation Exchange (SCX) column (e.g., Whatman Partisil 10-SCX, 4.6 x 250 mm).[1]
-
Mobile Phase: 0.04 M Ammonium formate in methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 264 nm.[1]
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample, dissolve in 10.0 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all detected peaks.
B. Potentiometric Titration
This is a robust method for determining the total content of the quaternary ammonium salt.
-
Instrumentation: Automatic potentiometric titrator with a surfactant-sensitive electrode or a nitrate ion-selective electrode.[3][4]
-
Titrant: Standardized 0.01 M Sodium Dodecyl Sulfate (SDS) solution.[5]
-
Sample Preparation: Accurately weigh a sample containing approximately 0.02 – 0.06 mmol of the quaternary ammonium salt into a beaker. Dissolve in deionized water.[5]
-
Procedure: Titrate the sample solution with the standardized SDS solution. The endpoint is determined by the inflection point of the potential curve.
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, its molarity, and the weight of the sample.
C. ¹H and ¹⁹F NMR Spectroscopy
NMR provides structural confirmation and can be used for quantitative analysis with an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated acetonitrile (CD₃CN) or Deuterated chloroform (CDCl₃).
-
Procedure: Prepare a solution of the sample in the deuterated solvent. For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
Data Analysis:
-
¹H NMR: The presence of the trimethylammonium group protons (singlet, ~3.3 ppm) and the aromatic protons of the trifluoromethylphenyl group can be confirmed.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.[6]
-
Purity: The purity can be calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
-
III. Performance Comparison with Alternative Phase-Transfer Catalysts
This compound is frequently used as a phase-transfer catalyst (PTC) in nucleophilic substitution and other multiphasic reactions.[2] Its performance can be compared to other commonly used onium salt PTCs.
Table 2: Performance Comparison of Phase-Transfer Catalysts in Nucleophilic Substitution Reactions
| Catalyst | Structure | Key Features | Typical Yield (%) | Reference |
| This compound | C₁₀H₁₃BrF₃N | Enhanced lipophilicity and stability due to the trifluoromethyl group.[2] | Reaction Dependent | - |
| Tetrabutylammonium Bromide (TBAB) | [N(C₄H₉)₄]⁺Br⁻ | Symmetric, highly lipophilic cation, widely applicable.[7] | 90-98 | [7] |
| Benzyltriethylammonium Chloride (BTEAC) | [N(C₂H₅)₃(CH₂C₆H₅)]⁺Cl⁻ | Asymmetric cation, effective in various substitution reactions. | 85-95 | [7] |
| Aliquat® 336 (Tricaprylylmethylammonium chloride) | [N(CH₃)((C₈H₁₇)₃)]⁺Cl⁻ | High lipophilicity, suitable for industrial applications. | >95 | [8] |
| 18-Crown-6 | C₁₂H₂₄O₆ | Crown ether, forms stable complexes with alkali metal cations.[9] | High | [9] |
Note: Yields are highly dependent on the specific reaction conditions (reactants, solvent, temperature) and are provided for illustrative purposes.
IV. Visualizations
Diagram 1: General Workflow for Purity Assessment
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pages.hannainst.com [pages.hannainst.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood) [irg-wp.com]
In-depth Analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing reaction pathways. This guide provides an objective analysis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt utilized as a phase transfer catalyst (PTC) in organic synthesis. While specific kinetic studies detailing the performance of this particular catalyst are not extensively available in the public domain, this document outlines its established role, potential advantages based on its chemical structure, and provides a framework for its evaluation against other common phase transfer catalysts.
Understanding the Role of this compound in Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The PTC, such as this compound, transports a reactant from one phase to another where the reaction can proceed more efficiently.[1] The unique trifluoromethyl group on the phenyl ring of this catalyst is suggested to enhance its lipophilicity and stability, which can be advantageous in certain applications.[1]
Comparative Performance Data: A Data Gap
A comprehensive search of scientific literature did not yield specific kinetic studies or direct comparative performance data for this compound against other common phase transfer catalysts like Tetrabutylammonium Bromide (TBAB) or other quaternary ammonium salts. Such studies are essential for a quantitative comparison of reaction rates, yields, and catalyst efficiency. The absence of this data in readily accessible literature presents a notable gap for researchers evaluating this specific catalyst.
To illustrate the type of data required for a thorough comparison, the following table provides a template based on typical kinetic studies of phase transfer catalysts. Note: The data presented here is hypothetical and for illustrative purposes only.
| Catalyst | Reaction | Substrate | Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Rate Constant (k) |
| This compound | Williamson Ether Synthesis | 4-Nitrophenol | 1-Bromobutane | Toluene/Water | 80 | Data Not Available | Data Not Available | Data Not Available |
| Tetrabutylammonium Bromide (TBAB) | Williamson Ether Synthesis | 4-Nitrophenol | 1-Bromobutane | Toluene/Water | 80 | 6 | 95 | Specific to study |
| Benzyltriethylammonium Chloride (BTEAC) | Williamson Ether Synthesis | 4-Nitrophenol | 1-Bromobutane | Toluene/Water | 80 | 8 | 92 | Specific to study |
Experimental Protocols for Evaluating Catalyst Performance
To generate the necessary comparative data, researchers can employ standardized experimental protocols. The following is a generalized methodology for a kinetic study of a phase transfer-catalyzed nucleophilic substitution reaction, such as the Williamson ether synthesis.
Objective: To determine the reaction rate and yield of the Williamson ether synthesis of 4-butoxy-1-nitrobenzene from 4-nitrophenol and 1-bromobutane using this compound as the phase transfer catalyst and compare its performance against a standard catalyst like TBAB.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Sodium Hydroxide
-
Toluene
-
This compound
-
Tetrabutylammonium Bromide (TBAB)
-
Internal standard (e.g., dodecane) for GC analysis
-
Deionized water
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with 4-nitrophenol, a 50% aqueous solution of sodium hydroxide, and toluene.
-
Catalyst Addition: The phase transfer catalyst (either this compound or TBAB) is added to the reaction mixture at a specific molar ratio relative to the substrate.
-
Reaction Initiation: The mixture is heated to the desired temperature (e.g., 80°C) with vigorous stirring to ensure proper mixing of the phases. 1-Bromobutane is then added to initiate the reaction.
-
Sampling: Aliquots of the organic phase are withdrawn at regular time intervals.
-
Analysis: The samples are analyzed by Gas Chromatography (GC) to determine the concentration of the reactant (4-nitrophenol) and the product (4-butoxy-1-nitrobenzene) over time. An internal standard is used for accurate quantification.
-
Data Analysis: The reaction rate constants are calculated by plotting the concentration of the limiting reactant versus time. The product yield is determined at the completion of the reaction.
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the experimental and logical processes involved in such a comparative study, the following diagrams are provided.
Caption: Experimental workflow for the kinetic study of a phase transfer catalyzed reaction.
Caption: Logical relationship between catalyst properties and performance metrics.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide: A Guide for Laboratory Professionals
For immediate reference, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is classified as hazardous waste and requires disposal through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with other waste.[4]
This guide provides detailed procedures for the safe and compliant disposal of this compound, a crucial step in maintaining laboratory safety and environmental responsibility. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Hazard Profile
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Toxic if swallowed.[5] | Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with a fume hood. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[5] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound". Include the chemical name and relevant hazard pictograms.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Collection:
-
Solid Waste: Collect any solid residue, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers. Place them directly into the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a compatible, sealed container, also labeled as hazardous waste.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure secondary containment area.[1][2]
3. Arranging for Disposal:
-
Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
4. Emergency Spill Procedures:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[4][6] Avoid generating dust.[2][3]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for guidance) and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
This guide provides immediate, essential safety and logistical information for handling 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Profile and Hazards
This compound is a quaternary ammonium compound.[1] While the trifluoromethyl group is generally considered stable, the overall compound is classified with the following hazards:
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrF₃N | [1] |
| Molecular Weight | 284.12 g/mol | [1] |
| Appearance | Almost white to white powder/crystal | [1][4] |
| Purity | ≥ 98% | [1] |
| Storage Temperature | Room Temperature (<15°C recommended) | [4] |
| CAS Number | 262608-95-7 | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face | Chemical safety goggles or a face shield (European Standard EN 166).[5][6] |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[5][7] |
| Body | A lab coat or coveralls should be worn to prevent skin contact.[5][8] |
| Respiratory | Not generally required under normal, well-ventilated use. For large quantities or in case of insufficient ventilation, use a NIOSH-approved respirator.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the supplier's label and hazard pictograms are clearly visible.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed to prevent moisture absorption as the compound can be hygroscopic.[4][5]
-
Store at room temperature, with a recommendation for temperatures below 15°C.[4]
-
-
Handling and Use:
-
Spill Response:
-
Small Spills:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for waste disposal.
-
Clean the spill area with soap and water.[4]
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Prevent the spread of the spill.
-
Follow established institutional procedures for large chemical spills.
-
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Clean mouth with water and seek medical attention.[5]
-
Disposal Plan
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
-
Do not dispose of down the drain or in general waste.
Experimental Workflow and Safety
Caption: This diagram illustrates the necessary steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
